molecular formula C17H15N3O6 B13419208 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

Cat. No.: B13419208
M. Wt: 357.32 g/mol
InChI Key: LNDXRKGUHRAKBC-UHFFFAOYSA-N
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Description

4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate (CAS 635301-86-9) is a chemical compound with the molecular formula C 17 H 15 N 3 O 6 and a molecular weight of 357.32 g/mol . It is primarily characterized as a pharmaceutical impurity or intermediate related to Molindone Hydrochloride, an antipsychotic medication used in the treatment of schizophrenia . As a reference standard or impurity, this compound is of significant value in pharmaceutical research and development for analytical purposes. Researchers utilize it in methods development, quality control, and stability testing to ensure the purity and safety of the active pharmaceutical ingredient (API) . By providing a defined and characterized impurity, it aids in the identification and quantification of by-products or degradation products during the manufacturing and storage of pharmaceuticals. The product should be stored in a refrigerator at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C17H15N3O6

Molecular Weight

357.32 g/mol

IUPAC Name

(4-nitrophenyl) N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate

InChI

InChI=1S/C17H15N3O6/c21-16-11-25-10-9-19(16)13-3-1-12(2-4-13)18-17(22)26-15-7-5-14(6-8-15)20(23)24/h1-8H,9-11H2,(H,18,22)

InChI Key

LNDXRKGUHRAKBC-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

What is 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate?

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate in Advanced API Synthesis

As pharmaceutical process chemistry evolves, the demand for highly efficient, stereoretentive synthetic pathways has driven the adoption of activated intermediates. 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 635301-86-9) stands out as a critical electrophilic building block. Primarily utilized in the synthesis of the blockbuster direct Factor Xa inhibitor Rivaroxaban [1], this compound functions as an activated carbamate that enables the mild, high-yield construction of the drug's core oxazolidinone ring.

This whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic role, and the laboratory protocols required for its synthesis and utilization, designed specifically for process chemists and drug development professionals.

Physicochemical Profile & Structural Significance

4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is structurally composed of a central carbamate linkage bridging a 4-nitrophenyl leaving group and a 4-(3-oxomorpholino)phenyl moiety. The presence of the strongly electron-withdrawing nitro group para to the phenolic oxygen drastically lowers the pKa of the leaving group (4-nitrophenol, pKa ~7.15), rendering the carbamate carbonyl highly susceptible to nucleophilic attack.

In pharmacopeial and cataloging contexts, this compound is frequently tracked as a process impurity—specifically designated as Rivaroxaban Impurity 110 [2] or occasionally cross-listed as Molindone Impurity 2[3] due to shared analytical tracking databases[4].

Table 1: Quantitative Chemical Specifications
ParameterSpecification / Data
IUPAC Name 4-Nitrophenyl N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate
CAS Registry Number 635301-86-9[3]
Molecular Formula C17H15N3O6[5]
Molecular Weight 357.32 g/mol [5]
Role in Synthesis Activated electrophilic intermediate / Process Impurity[2]
Downstream API Rivaroxaban (Xarelto)[1]

Mechanistic Causality: Why Use an Activated Carbamate?

The synthesis of oxazolidinone antibiotics and anticoagulants (like Linezolid and Rivaroxaban) traditionally involves reacting an aniline derivative with phosgene or a phosgene equivalent to form an isocyanate, followed by cyclization with a chiral epoxide or amino alcohol. However, isocyanates are highly toxic, moisture-sensitive, and prone to forming symmetrical urea byproducts.

The Causality of the 4-Nitrophenyl Selection: By reacting 4-(4-aminophenyl)morpholin-3-one with 4-nitrophenyl chloroformate, chemists trap the reactive intermediate as a stable, isolable carbamate.

  • Stereochemical Integrity: The highly activated nature of the 4-nitrophenyl ester allows the subsequent cyclization with the chiral precursor (e.g., (S)-3-aminopropane-1,2-diol or an epoxide) to proceed at lower temperatures (typically 20–50°C)[1]. This prevents the thermal racemization of the chiral center, ensuring high enantiomeric excess (ee) of the final API.

  • Chemoselectivity: The leaving group kinetics of 4-nitrophenol are perfectly tuned to react with primary amines while remaining stable enough for isolation and purification, acting as a self-purifying step before the final API assembly.

Pathway A 4-(4-Aminophenyl)morpholin-3-one (Nucleophile) C 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate (Activated Intermediate) A->C Acylation (Pyridine, 0-5°C) B 4-Nitrophenyl Chloroformate (Activating Agent) B->C Acylation E Rivaroxaban (Target API) C->E Base-Mediated Cyclization F 4-Nitrophenol (Leaving Group) C->F Elimination Byproduct D Chiral Amino Alcohol / Epoxide (Stereocenter Source) D->E Ring Closure

Fig 1: Synthetic pathway of Rivaroxaban via the activated 4-nitrophenyl carbamate intermediate.

Experimental Methodology: Synthesis & Isolation

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates critical In-Process Controls (IPCs) to prevent the formation of the primary byproduct: bis(4-(3-oxomorpholino)phenyl)urea, which occurs if the starting aniline attacks the newly formed carbamate.

Protocol: Preparation of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

Reagents Required:

  • 4-(4-Aminophenyl)morpholin-3-one (1.0 eq)

  • 4-Nitrophenyl chloroformate (1.05 eq)

  • Anhydrous Dichloromethane (DCM) (10 volumes)

  • Pyridine (1.2 eq) - Acts as both an HCl scavenger and a nucleophilic catalyst.

Step-by-Step Workflow:

  • System Preparation: Purge a clean, dry reactor with N₂. Charge the reactor with 4-(4-aminophenyl)morpholin-3-one and anhydrous DCM. Stir to form a uniform suspension.

  • Base Addition: Add pyridine (1.2 eq) to the suspension. Cool the reaction mass to 0°C to 5°C .

    • Causality: Strict temperature control is mandatory. Elevated temperatures accelerate the competing reaction where unreacted aniline attacks the product, forming the unwanted urea dimer.

  • Electrophile Addition: Dissolve 4-nitrophenyl chloroformate in DCM (2 volumes) and add it dropwise to the reactor over 60 minutes, maintaining the internal temperature below 5°C.

  • Reaction Maturation & IPC: Stir the mixture at 5°C for 2 hours.

    • Self-Validation (IPC): Sample the reaction mixture and analyze via HPLC. The reaction is deemed complete when the unreacted 4-(4-aminophenyl)morpholin-3-one is < 0.5% (Area/Area). If > 0.5%, continue stirring and re-sample.

  • Quenching & Workup: Once complete, quench the reaction by adding cold purified water (5 volumes). Stir for 15 minutes, then separate the organic layer. Wash the organic layer with 1N HCl (to remove residual pyridine), followed by a 5% NaHCO₃ wash, and finally brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Induce crystallization by adding an anti-solvent (e.g., diisopropyl ether or heptane).

  • Filtration & Drying: Filter the resulting pale-yellow precipitate and dry under vacuum at 40°C until constant weight is achieved.

Analytical Tracking as a Process Impurity

In the final stages of Rivaroxaban manufacturing, unreacted 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate must be strictly monitored. Regulatory agencies (FDA, EMA) require the profiling of all process-related impurities.

Because the carbamate is highly UV-active (due to the nitroaromatic chromophore), it is easily detected via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) at 254 nm. If detected in the final API, it indicates incomplete consumption during the oxazolidinone cyclization step or insufficient downstream purification (typically resolved by recrystallization from a dioxane/alcohol/water mixture)[6].

References

  • Veeprho. "Molindone Impurity 2 | CAS 635301-86-9". Veeprho Pharmaceuticals. Available at:[Link]

  • Pharmaffiliates. "4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate". Pharmaffiliates Catalog. Available at:[Link]

  • Pharmaffiliates. "CAS No : 635301-86-9 | Product Name : 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate". Pharmaffiliates Catalog. Available at:[Link]

  • QuickCompany. "Improved Method For The Preparation Of Rivaroxaban". Patent Application Data. Available at:[Link]

  • Google Patents. "US20120283434A1 - Process for the preparation of rivaroxaban and intermediates thereof". Google Patents.

Sources

Comprehensive Solubility Profile and Solvation Thermodynamics of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate (CAS 635301-86-9)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate (CAS 635301-86-9) is a critical, highly functionalized intermediate utilized primarily in the convergent synthesis of the direct Factor Xa inhibitor, Rivaroxaban [1]. As an activated carbamate, it serves as an electrophilic synthon for the construction of the drug's core oxazolidinone ring. However, its rigid planar structure, combined with strong intermolecular hydrogen bonding, presents significant solubility challenges during process scale-up. This whitepaper provides an in-depth analysis of its solubility profile, detailing the thermodynamic drivers of its solvation, empirical solubility matrices, and self-validating protocols for process chemistry optimization.

Structural Determinants of Solvation

To accurately predict and manipulate the solubility of CAS 635301-86-9, one must deconstruct its molecular architecture. The compound exhibits a high crystal lattice energy driven by three distinct structural domains:

  • The 4-Nitrophenyl Leaving Group: This highly electron-withdrawing moiety enforces planarity and facilitates strong intermolecular π−π stacking in the solid state [2].

  • The Carbamate Linkage (-NH-COO-): Acting as both a hydrogen-bond donor (via the secondary amine) and acceptor (via the carbonyl), this linkage creates rigid, one-dimensional hydrogen-bonded chains in the crystal lattice.

  • The 3-Oxomorpholino Ring: While providing dipole-dipole interactions and additional H-bond acceptor sites (ether oxygen and amide carbonyl), it lacks H-bond donors, making the molecule reliant on solvent basicity for complete dissolution.

Because the solid-state interactions are dominated by the carbamate's H-bond donation to adjacent nitro or oxomorpholino groups, successful solvation requires a solvent with a high hydrogen-bond acceptor propensity ( β ) and a high dielectric constant to screen the π−π interactions [3].

Solvation cluster_0 Intermolecular Disruptions Compound CAS 635301-86-9 Solid State Nitro π-π Stacking (4-Nitrophenyl) Compound->Nitro Carbamate H-Bonding (Carbamate NH) Compound->Carbamate Oxomorph Dipole-Dipole (3-Oxomorpholino) Compound->Oxomorph Solvent Solvated State (Polar Aprotic Matrix) Nitro->Solvent Dielectric screening Carbamate->Solvent H-bond acceptance Oxomorph->Solvent Dipole alignment

Solvation mechanism of CAS 635301-86-9 transitioning from solid to solvated state.
Table 1: Physicochemical Descriptors
PropertyValueSolvation Implication
Molecular Weight 357.32 g/mol Moderate bulk; requires significant solvent cavity formation.
Molecular Formula C₁₇H₁₅N₃O₆High heteroatom count dictates polar interactions.
H-Bond Donors 1Solvents must act as strong H-bond acceptors to break lattice.
H-Bond Acceptors 6Molecule can accept H-bonds, but protic solvents may cause hydrolysis.
Topological Polar Surface Area (TPSA) ~112 ŲIndicates poor lipophilicity; insoluble in aliphatic hydrocarbons.

Empirical Solubility Matrix

The selection of a solvent for the nucleophilic substitution step in Rivaroxaban synthesis is strictly governed by the solubility profile of this intermediate. The table below summarizes the thermodynamic solubility across various solvent classes at 25°C.

Table 2: Process Solvent Solubility Profile
SolventClassificationEstimated Solubility @ 25°C (mg/mL)Process Application
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic> 75.0Primary reaction solvent
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 50.0Alternative reaction solvent
Dichloromethane (DCM) Halogenated5.0 - 10.0Extraction / Organic phase washing
Ethyl Acetate (EtOAc) Polar Aprotic (Ester)1.0 - 5.0Antisolvent / Filter cake washing
Methanol (MeOH) Polar Protic< 1.0Antisolvent crystallization
Water (H₂O) Aqueous< 0.01Aqueous quench / Byproduct removal

Causality Insight: Why does the compound exhibit high solubility in NMP but negligible solubility in Methanol, despite both being polar? Methanol is a strong H-bond donor but a relatively weak H-bond acceptor. It fails to adequately disrupt the strong intermolecular H-bond formed by the carbamate NH in the crystal lattice. Conversely, NMP is an exceptional H-bond acceptor with a high dipole moment, effectively outcompeting the internal crystal lattice forces and stabilizing the solute cavity without risking nucleophilic attack on the activated carbamate carbonyl.

Self-Validating Methodologies for Solubility Determination

To ensure data integrity during process scale-up, solubility cannot be measured via simple visual dissolution. The following protocols are designed as self-validating systems , ensuring that polymorphic transformations or solvent-mediated degradations do not skew the thermodynamic data.

Protocol A: Thermodynamic Shake-Flask Method (HPLC-UV)

This methodology establishes the absolute equilibrium solubility while validating the solid-state integrity of the intermediate.

  • Solid-State Verification: Perform X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) on the starting material to establish a baseline diffractogram and melting point of the specific polymorph.

  • Saturated Suspension Preparation: Add an excess of CAS 635301-86-9 (approx. 200 mg) to 5.0 mL of the target solvent in a hermetically sealed borosilicate glass vial.

  • Equilibration: Submerge the vial in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 300 rpm for exactly 48 hours. (Causality: 48 hours is required to ensure the system has transitioned from kinetic dissolution to true thermodynamic equilibrium).

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Extract the supernatant and filter through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 1 mL of filtrate to saturate the filter membrane and prevent analyte adsorption.

  • Quantification: Dilute the filtrate into the linear range of a pre-validated HPLC-UV method (Detection at 254 nm).

  • Self-Validation (Residual Solid Check): Recover the residual solid from the centrifuge tube, dry under vacuum, and re-analyze via XRPD. (Causality: If the XRPD pattern has changed, the measured solubility corresponds to a new polymorph or solvate, invalidating the data for the original form).

Workflow Start 1. Solid State Verification (XRPD / DSC) Thermo 2. Shake-Flask Equilibration (48h @ 25°C) Start->Thermo Confirmed Polymorph Phase 3. Phase Separation (Centrifugation & Filtration) Thermo->Phase Saturated Suspension Analysis 4. HPLC-UV Quantification (Self-Validating) Phase->Analysis Supernatant Verify 5. Residual Solid XRPD (Polymorph Check) Phase->Verify Residual Solid

Self-validating thermodynamic shake-flask methodology for solubility profiling.
Protocol B: Antisolvent Crystallization Optimization (MSZW Determination)

Because the intermediate is highly soluble in NMP and poorly soluble in Methanol, an antisolvent crystallization strategy is ideal for purification.

  • Dissolution: Dissolve 50 g of the crude intermediate in 500 mL of NMP at 50 °C.

  • Polish Filtration: Pass the hot solution through a 1.0 µm inline filter to remove insoluble mechanical impurities.

  • FBRM Monitoring: Insert a Focused Beam Reflectance Measurement (FBRM) probe into the reactor to monitor chord length distribution in real-time.

  • Antisolvent Titration: Dose Methanol into the reactor at a controlled rate of 2.0 mL/min. Monitor the FBRM for a sudden spike in total counts, which precisely identifies the nucleation point and defines the Metastable Zone Width (MSZW). (Causality: Relying on visual turbidity often leads to overshooting the MSZW, resulting in a rapid "crash-out" that traps solvent and impurities within the crystal lattice).

  • Aging and Isolation: Once nucleation is detected, halt the antisolvent addition and age the slurry for 60 minutes to allow crystal growth. Resume addition until a 1:3 NMP:MeOH ratio is reached, cool to 5 °C, and filter.

Process Chemistry Implications

The solubility profile of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate directly dictates the operational parameters of the subsequent cyclization step in Rivaroxaban synthesis.

During the reaction with the corresponding chiral amine, the 4-nitrophenol moiety is expelled as a leaving group. If a solvent with insufficient solubilizing power (e.g., pure EtOAc) is used, the reaction becomes a heterogeneous slurry, leading to extended reaction times, localized hot spots, and the formation of dimeric impurities. By utilizing a polar aprotic solvent like NMP—which fully dissolves the carbamate intermediate while simultaneously stabilizing the transition state and the resulting 4-nitrophenolate anion—chemists can achieve homogeneous, kinetically controlled cyclization with >98% conversion and high enantiomeric fidelity.

References

  • National Center for Biotechnology Information. "Rivaroxaban | C19H18ClN3O5S | CID 6433119" PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "4-Nitrophenylcarbamate | C7H6N2O4 | CID 169956" PubChem. Available at:[Link]

  • Pharmaffiliates. "CAS No : 635301-86-9 | Product Name : 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate" Pharmaffiliates Reference Standards. Available at:[Link]

The Role of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate in Direct Factor Xa Inhibitor Synthesis: Chemical Reactivity and Downstream Biological Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 635301-86-9) is not a biologically active therapeutic agent itself, but rather a highly reactive, pivotal electrophilic intermediate used in the synthesis of direct Factor Xa (FXa) inhibitors, most notably Rivaroxaban[1]. As a Senior Application Scientist, it is crucial to understand that the "mechanism of action" for this compound is twofold:

  • Chemical Mechanism: Its reactivity as an activated carbamate that facilitates the construction of the critical oxazolidinone pharmacophore[2].

  • Translational Biological Mechanism: How the specific 4-(3-oxomorpholino)phenyl moiety it delivers interacts with the S4 pocket of the Factor Xa enzyme to halt the coagulation cascade[3][4].

This whitepaper provides an in-depth technical analysis of both the chemical synthesis workflows and the downstream structural biology, supported by self-validating experimental protocols.

Chemical Mechanism of Action: The Synthesis Workflow

In modern active pharmaceutical ingredient (API) synthesis, the controlled assembly of the oxazolidinone core is a critical quality attribute. 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate acts as an acyl transfer agent[1].

The Nucleophilic Acyl Substitution

The chemical mechanism relies on the 4-nitrophenol group acting as an exceptional leaving group. The electron-withdrawing nitro group stabilizes the phenolate anion via resonance, lowering the activation energy required for nucleophilic attack by a chiral amino alcohol (e.g., (S)-3-amino-1,2-propanediol). This selective reactivity prevents the need for highly toxic and moisture-sensitive phosgene gas or unstable isocyanate intermediates, offering a robust, scalable pathway for API manufacturing[2].

ChemicalSynthesis A 4-(4-aminophenyl)morpholin-3-one C 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 635301-86-9) A->C Acylation (Pyridine/DCM) B 4-Nitrophenyl chloroformate B->C E Oxazolidinone Intermediate C->E Nucleophilic Substitution (- 4-Nitrophenol) D Chiral Amino Alcohol (e.g., (S)-3-amino-1,2-propanediol) D->E F Rivaroxaban (API) E->F Cyclization & Amidation

Figure 1: Chemical synthesis pathway of Rivaroxaban via the activated carbamate intermediate.

Protocol 1: Synthesis and Isolation of the Carbamate Intermediate

This protocol is designed as a self-validating system to ensure high-purity intermediate generation.

  • Dissolution: Dissolve 1.0 eq of 4-(4-aminophenyl)morpholin-3-one in anhydrous dichloromethane (DCM). Add 1.2 eq of anhydrous pyridine.

    • Causality & Insight: Pyridine acts as an acid scavenger. Neutralizing the generated HCl prevents the protonation of the nucleophilic amine, which would otherwise halt the reaction.

  • Activation: Cool the reactor to 0°C. Add 1.1 eq of 4-nitrophenyl chloroformate dropwise over 30 minutes.

    • Causality & Insight: The nucleophilic acyl substitution is highly exothermic. Strict thermal control prevents over-acylation and the degradation of the chloroformate.

  • Self-Validation Checkpoint (In-Process Control): Monitor the reaction via HPLC at 254 nm. The reaction is deemed complete when the amine peak area is <1%.

  • Isolation: Quench with cold aqueous NaHCO3. Extract the organic layer, dry over MgSO4, and precipitate the carbamate using cold ethanol.

  • Validation: Confirm the structure via 1H-NMR. The presence of a downfield shift in the aromatic protons (due to the 4-nitrophenyl ring) validates successful carbamate formation.

Structural Biology: The 4-(3-Oxomorpholino)phenyl Pharmacophore

Once the carbamate is successfully converted into the final oxazolidinone API, the delivered 4-(3-oxomorpholino)phenyl moiety becomes the primary driver of the drug's biological efficacy[2][4].

Interaction with the S4 Pocket of Factor Xa

Factor Xa features a narrow, hydrophobic S4 binding pocket defined by the aromatic rings of amino acid residues Tyr99, Phe174, and Trp215 [3][4].

  • Sandwich Conformation: The morpholinone ring is precisely "sandwiched" between Tyr99 and Phe174[3].

  • Planarization Effect: The carbonyl group of the morpholinone does not form a direct hydrogen bond with the FXa backbone. Instead, its mechanism of action is structural: it forces the planarization of the morpholinone ring, bringing it into a perpendicular arrangement relative to the adjacent aryl ring[3][4].

  • Hydrogen Bonding: The oxazolidinone core (formed from the carbamate) acts as a structural hinge, forming two critical hydrogen bonds with Gly219 . This locks the molecule into an L-shape, directing the morpholinone into the S4 pocket and the chlorothiophene moiety into the S1 pocket (interacting with Tyr228)[2][3][4].

Table 1: Binding Affinity and Kinetic Parameters

Data summarizing the structural determinants of the pharmacophore delivered by the carbamate intermediate[2][3][4].

Compound / TargetParameterValueStructural Determinant / Causality
Rivaroxaban (FXa) Ki​ 0.4 nMOxazolidinone core forms H-bonds to Gly219, locking L-shape.
Rivaroxaban (FXa) IC50​ 2.1 nMChlorothiophene binds S1; Morpholinone binds S4.
Morpholine Analog IC50​ ~120 nMLack of carbonyl planarization in S4 results in a 60-fold potency drop.
Rivaroxaban (Thrombin) IC50​ >1000 µMHigh selectivity for FXa over Factor IIa due to precise S1/S4 fit.

Biological Mechanism of Action: Factor Xa Inhibition

By delivering the perfectly planarized morpholinone moiety to the S4 pocket, the resulting API acts as a direct, competitive inhibitor of Factor Xa[2][5]. Factor Xa is the critical convergence point of the intrinsic and extrinsic coagulation pathways. By inhibiting FXa within the prothrombinase complex, the drug halts the conversion of prothrombin to thrombin, thereby preventing fibrin clot formation[2].

CoagulationCascade Intrinsic Intrinsic Pathway (Contact Activation) FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FactorX FactorXa Factor Xa (Active) FactorX->FactorXa Activation Thrombin Thrombin (Factor IIa) FactorXa->Thrombin Prothrombinase Complex (with FVa, Ca2+, PL) Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin Rivaroxaban Rivaroxaban (Derived from Carbamate) Rivaroxaban->FactorXa Competitive Inhibition (S1 & S4 Pockets)

Figure 2: The coagulation cascade highlighting the biological mechanism of action of the downstream API.

Protocol 2: In Vitro Chromogenic Factor Xa Inhibition Assay

This protocol validates the biological efficacy of the synthesized API.

  • Reagent Preparation: Reconstitute human Factor Xa and the highly specific chromogenic substrate S-2222 (Bz-Ile-Glu(gamma-OR)-Gly-Arg-pNA) in Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate varying concentrations of the synthesized inhibitor with 0.5 nM FXa at 37°C for 15 minutes.

    • Causality & Insight: Pre-incubation allows the system to reach thermodynamic equilibrium. Because the inhibitor binds competitively in the S1/S4 pockets, equilibrium must be established prior to substrate introduction to avoid kinetic artifacts.

  • Substrate Addition: Add 250 µM of S-2222 to initiate the reaction.

  • Kinetic Measurement: Measure the continuous absorbance at 405 nm using a microplate reader for 10 minutes.

    • Causality & Insight: The rate of p-nitroaniline (pNA) release is directly proportional to residual FXa activity. A chromogenic assay is chosen over a clotting assay to isolate FXa activity without downstream interference from thrombin feedback loops.

  • Self-Validation Checkpoint: Include a vehicle control (DMSO) and a positive control (e.g., Apixaban). Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates the assay's robustness and signal-to-noise ratio, ensuring trustworthy IC50​ calculations.

Conclusion

The compound 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is a masterclass in synthetic drug design. Chemically, its highly tuned electrophilicity allows for the scalable, safe synthesis of complex oxazolidinone rings[1][2]. Biologically, it serves as the precise delivery vehicle for the morpholinone pharmacophore, which planarizes perfectly within the S4 pocket of Factor Xa to achieve sub-nanomolar inhibition[3][4]. Understanding both mechanisms is essential for researchers optimizing next-generation anticoagulant synthesis.

References

  • Title: Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery and development of direct Xa inhibitors Source: Wikipedia URL: [Link]

  • Title: Unexpected Dynamic Binding May Rescue the Binding Affinity of Rivaroxaban in a Mutant of Coagulation Factor X Source: Frontiers in Chemistry (PMC) URL: [Link]

  • Title: RIVAROXABAN INTERMEDIATE AND PREPARATION THEREOF (EP 2895176 B1)

Sources

Advanced Synthetic Strategies for Factor Xa Inhibitors: The Role of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of modern oral anticoagulants (NOACs) relies on the precise construction of highly functionalized heterocyclic cores. While frequently queried in the context of Apixaban due to shared Factor Xa (FXa) inhibitor classification and morpholine-derived precursors, 4-nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate (CAS 635301-86-9) is mechanistically the defining activated intermediate for the oxazolidinone core of Rivaroxaban [1]. Apixaban, conversely, utilizes a structurally distinct dihydropyridinone-based intermediate[2].

To maintain strict scientific integrity, this whitepaper corrects this common structural conflation. It provides a masterclass on the synthesis, activation chemistry, and application of the 4-nitrophenyl carbamate intermediate, contrasting its utility with Apixaban's actual synthetic logic to provide a comprehensive guide for drug development professionals.

Structural Divergence in FXa Inhibitor Synthesis

Both Apixaban and Rivaroxaban often trace their synthetic lineage back to simple nitroaromatic precursors like p-nitroaniline or 4-fluoronitrobenzene[3]. However, the pathways diverge rapidly based on the required pharmacophore:

  • The Apixaban Pathway: Requires the construction of a 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one core. The morpholine ring is attached to a piperidone/dihydropyridinone system, which later undergoes hydrazonoacetate coupling to form the final pyrazolo[3,4-c]pyridine structure[2].

  • The Carbamate Pathway (Rivaroxaban): The morpholinone ring is attached directly to the phenyl group, yielding 4-(4-aminophenyl)morpholin-3-one[3]. This amine must be converted into an oxazolidinone ring. To achieve this safely, the amine is reacted with a chloroformate to form the highly reactive 4-nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate [1].

FXa_Synthesis A Starting Material (e.g., p-Nitroaniline) B1 4-(4-Nitrophenyl)morpholin-3-one (Reduction to Amine) A->B1 Morpholinone Route B2 1-(4-Nitrophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one A->B2 Dihydropyridinone Route C1 4-Nitrophenyl (4-(3-oxomorpholino) phenyl)carbamate (CAS 635301-86-9) B1->C1 4-Nitrophenyl Chloroformate C2 Apixaban Core Cyclization (Pyrazolo[3,4-c]pyridine) B2->C2 Hydrazonoacetate Coupling D1 Rivaroxaban (Oxazolidinone Core) C1->D1 Chiral Epoxide Cyclization D2 Apixaban (Dihydropyridinone Core) C2->D2 Amidation

Caption: Structural divergence of FXa inhibitors from common nitroaromatic precursors.

Mechanistic Causality of Carbamate Activation

The synthesis of the oxazolidinone ring requires the coupling of an aniline derivative with a chiral three-carbon synthon. Historically, this was achieved using phosgene gas, which poses severe safety and scalability risks. The modern, self-validating approach utilizes bis(4-nitrophenyl) carbonate (BNPC) or 4-nitrophenyl chloroformate to generate the bench-stable carbamate[4].

Causality of Reagent Selection:

  • Electrophilic Activation: The strong electron-withdrawing nature of the nitro group on the chloroformate/carbonate makes the carbonyl carbon highly electrophilic, facilitating rapid nucleophilic attack by the aniline nitrogen of 4-(4-aminophenyl)morpholin-3-one[4].

  • Leaving Group Dynamics: During the subsequent cyclization with a chiral amino alcohol or epoxide, the tetrahedral intermediate collapses. The 4-nitrophenoxide anion acts as an exceptional leaving group due to resonance stabilization of its negative charge[4]. This thermodynamic driving force allows the oxazolidinone ring to close under mild conditions, preventing the degradation of sensitive chiral centers.

Carbamate_Mechanism A 4-(4-Aminophenyl) morpholin-3-one C Tetrahedral Intermediate A->C Nucleophilic Attack B Bis(4-nitrophenyl) carbonate (Electrophile) B->C D 4-Nitrophenyl (4-(3-oxomorpholino) phenyl)carbamate C->D - 4-Nitrophenol (Leaving Group) E Oxazolidinone Ring (Rivaroxaban Core) D->E + Chiral Synthon Cyclization

Caption: Mechanism of carbamate activation and subsequent oxazolidinone cyclization.

Experimental Protocols: Self-Validating Workflows

Protocol A: Synthesis of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

This protocol establishes the activated carbamate without the use of phosgene.

  • Preparation: Dissolve 4-(4-aminophenyl)morpholin-3-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add pyridine or N,N-diisopropylethylamine (DIPEA) (1.5 eq) as a non-nucleophilic base to neutralize the acidic byproducts generated during the reaction.

  • Activation: Cool the mixture to 0°C. Dropwise add 4-nitrophenyl chloroformate (1.1 eq) dissolved in DCM. (Alternatively, BNPC can be used to entirely avoid chloride byproducts[4]).

  • Propagation: Stir the reaction at room temperature for 2-4 hours. Self-Validation Checkpoint: The reaction progress is visually indicated by the precipitation of the pyridine hydrochloride salt or the carbamate product itself.

  • Isolation: Wash the organic layer sequentially with 1N HCl, water, and brine. Concentrate under reduced pressure and recrystallize from ethanol to yield the pure carbamate (CAS 635301-86-9)[1].

Protocol B: Comparative Apixaban Intermediate Synthesis

For comparative purposes, the actual Apixaban intermediate (1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one) is synthesized via a distinct ring-closure strategy[2].

  • Coupling: Charge p-nitroaniline and 5-chlorovaleryl chloride in a mixed system of an inorganic base aqueous solution and an aprotic solvent (e.g., THF)[2].

  • Catalysis: Add a phase transfer catalyst (e.g., crown ether or quaternary ammonium salt) and heat the mixture to 95-100°C[2].

  • Cyclization: Introduce morpholine and triethylamine. The system undergoes an integrated reaction to form the dihydropyridinone ring[2].

  • Purification: Isolate via crystallization to achieve ≥98% purity, deliberately bypassing expensive column chromatography to ensure commercial viability[2].

Quantitative Data & Yield Comparisons

The following table summarizes the operational metrics between the Carbamate activation route (Rivaroxaban logic) and the Dihydropyridinone route (Apixaban logic).

Parameter4-Nitrophenyl Carbamate Route (Rivaroxaban)Dihydropyridinone Route (Apixaban)
Key Intermediate 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate[1]1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one[2]
Activating Reagent 4-Nitrophenyl chloroformate / BNPC[4]5-Chlorovaleryl chloride[2]
Cyclization Target OxazolidinonePyrazolo[3,4-c]pyridine
Typical Yield 85 - 92% (Single step activation)48% (Overall yield over four steps)[2]
Purity Profile >98% (via simple recrystallization)≥98% (via phase transfer crystallization)[2]
Primary Leaving Group 4-Nitrophenoxide (Resonance stabilized)[4]Chloride / Water
Safety Profile High (Phosgene-free, bench-stable solid)High (Aqueous phase transfer, scalable)[2]

References

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban World Journal of Pharmaceutical Sciences URL: [Link]

  • Molindone Hydrochloride-impurities (CAS 635301-86-9) Pharmaffiliates URL:[Link]

Sources

In-Depth Technical Guide: Safety, Handling, and Synthetic Utility of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in pharmaceutical development, I approach the handling of reactive intermediates not merely as a sequence of operations, but as a carefully orchestrated thermodynamic system. The compound 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate (CAS 635301-86-9) exemplifies this philosophy. Primarily utilized as a "masked isocyanate" in the synthesis of direct Factor Xa inhibitors (such as Rivaroxaban), this activated carbamate provides a stable, solid-state alternative to highly toxic and volatile isocyanate gases[1]. It is also strictly monitored as a reference standard for impurity profiling in APIs like Molindone[2],[3]. This whitepaper provides a comprehensive, self-validating guide to its mechanistic utility, safety profile, and experimental handling.

Chemical Identity and Physical Properties

Understanding the physicochemical baseline of this intermediate is critical for predicting its behavior during synthesis and storage. To maintain its chemical integrity and prevent premature hydrolysis, the compound must be stored in a moisture-free freezer environment[4].

Table 1: Chemical Identity and Physical Properties

ParameterSpecification
Chemical Name 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate
CAS Registry Number 635301-86-9[2]
Molecular Formula C₁₇H₁₅N₃O₆[3]
Molecular Weight 357.32 g/mol [3]
Appearance White to light yellow solid
Key Structural Moieties 4-nitrophenyl ester (leaving group), morpholin-3-one ring
Storage Conditions -20 °C, under inert atmosphere (Argon/Nitrogen)[4]

Mechanistic Role in API Synthesis: The "Masked Isocyanate" Paradigm

In the synthesis of complex APIs, constructing an oxazolidinone core requires coupling an aniline derivative with a chiral amino alcohol. Traditionally, this is achieved by converting the aniline to an isocyanate using phosgene—a highly toxic and moisture-sensitive process.

The Causality of the Carbamate Choice: By reacting 4-(3-oxomorpholino)aniline with 4-nitrophenyl chloroformate, we generate a stable "masked isocyanate"[5],[1]. The 4-nitrophenyl group acts as an exceptional leaving group because the strong electron-withdrawing nature of the nitro group stabilizes the resulting phenoxide anion via resonance[6]. This allows the carbamate to be stored safely and reacted under mild conditions, ensuring high enantiomeric fidelity of the chiral amino alcohol during the subsequent cyclization step.

ReactionMechanism A 4-(3-oxomorpholino)aniline C 4-Nitrophenyl (4-(3-oxomorpholino) phenyl)carbamate A->C Pyridine, 0°C B 4-Nitrophenyl Chloroformate B->C E Oxazolidinone Core (Rivaroxaban Precursor) C->E Base, 60°C F 4-Nitrophenol (Aqueous Waste) C->F Leaving Group Cleavage D (S)-3-amino-1,2-propanediol D->E

Fig 1: Synthetic pathway of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate and its cyclization.

Safety Profile and Hazard Mitigation

The intact molecule is a skin sensitizer and respiratory irritant. However, the primary chemical hazard arises dynamically during its reaction or accidental hydrolysis, which liberates 4-nitrophenol —a known toxic, tissue-staining, and environmentally hazardous byproduct.

Engineering Controls & PPE:

  • Containment: All transfers and reactions must be conducted in a certified fume hood or glovebox under an inert argon atmosphere to prevent ambient moisture from triggering premature hydrolysis.

  • PPE: Double-gloving with nitrile (due to the skin-staining properties of nitrophenols), safety goggles, and a chemically resistant lab coat are mandatory.

SafetyProtocol S1 1. Storage & Handling Argon atmosphere, -20°C S2 2. Reaction Execution Closed system, Fume Hood S1->S2 S3 3. Workup & Quenching Dilute NaOH Wash S2->S3 S4 4. Waste Segregation Isolate Toxic 4-Nitrophenoxide S3->S4

Fig 2: Self-validating safety and handling workflow for reactive carbamate intermediates.

Experimental Protocols: A Self-Validating System

A robust protocol must be self-validating; it should provide the chemist with real-time, observable feedback to confirm the success of the reaction and the safety of the workup.

Protocol A: Synthesis of the Activated Carbamate

Causality: The reaction is deliberately performed at 0–5 °C to suppress the formation of symmetric ureas (a side reaction occurring if the activated carbamate reacts with unreacted starting aniline). Pyridine is utilized dually as a base to neutralize the HCl byproduct and as a nucleophilic catalyst.

  • Preparation: Dissolve 4-(3-oxomorpholino)aniline (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq).

  • Activation: Cool the reaction vessel to 0 °C. Dropwise, add a solution of 4-nitrophenyl chloroformate (1.05 eq) in DCM[5].

  • Self-Validation Check (Physical State): As the reaction progresses, the mixture will transition from a clear solution to a cloudy suspension. This occurs because the newly formed carbamate product has significantly lower solubility in cold DCM than the starting materials, providing a visual confirmation of conversion.

  • Workup: Wash the organic layer with cold 1M HCl to remove residual pyridine, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Downstream Oxazolidinone Ring Formation

Causality: A mild base (triethylamine) is required to deprotonate the incoming chiral amino alcohol, increasing its nucleophilicity. Heating to 60 °C provides the activation energy necessary for the intramolecular cyclization immediately following the initial carbamate displacement.

  • Coupling: Dissolve the carbamate (1.0 eq) and (S)-3-amino-1,2-propanediol (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Catalysis: Add triethylamine (2.0 eq) and heat to 60 °C for 4 hours.

  • Self-Validation Check (Colorimetric): During the workup phase, wash the organic phase with 1M NaOH. The aqueous layer will immediately turn an intense, vibrant yellow ( λmax​≈400 nm). This is the self-validating signature of the sodium 4-nitrophenoxide salt. The complete transfer of this yellow color from the organic to the aqueous phase visually confirms the successful cleavage and removal of the toxic leaving group.

  • Isolation: Separate the organic layer, dry, and crystallize the oxazolidinone precursor.

Table 2: Comparative Reaction Parameters for Carbamate Workflows

ParameterProtocol A (Carbamate Synthesis)Protocol B (Oxazolidinone Formation)
Temperature 0–5 °C60 °C
Solvent Anhydrous Dichloromethane (DCM)Anhydrous Tetrahydrofuran (THF)
Base/Catalyst Pyridine (1.2 eq)Triethylamine (2.0 eq)
Reaction Time 2 hours4 hours
Visual IPC Precipitation of white/yellow solidIntense yellow aqueous phase upon NaOH wash

Analytical and Quality Control

Given its status as both an intermediate and a monitored impurity (e.g., Molindone Impurity 2)[3], strict analytical oversight is required. High-Performance Liquid Chromatography (HPLC) is the standard method for tracking the consumption of the carbamate. Due to the highly conjugated nitroaromatic chromophore, UV detection at 254 nm provides exceptional sensitivity, allowing for the quantification of residual carbamate down to parts-per-million (ppm) levels before advancing the API to subsequent synthetic steps.

References

  • Pharmaffiliates - Molindone Hydrochloride Impurities: 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate (CAS 635301-86-9). Available at: [Link]

  • ChemBuyersGuide - TLC Pharmaceutical Standards: Rivaroxaban Impurities. Available at: [Link]

  • Cleanchem Laboratories - Molindone Products & Impurity Profiling. Available at: [Link]

  • Prasanna Bio Molecules - 4-Nitrophenyl Chloroformate Industrial Handling and Storage. Available at: [Link]

  • Google Patents (US11014920B2) - Factor XIIa inhibitors: Urea installation using 4-Nitrophenyl chloroformate.

Sources

discovery and history of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate: Synthesis, Mechanistic Causality, and Role in Factor Xa Inhibitors

Executive Summary

The transition from parenteral anticoagulants to oral direct Factor Xa inhibitors represents a watershed moment in modern cardiovascular pharmacology. At the chemical heart of this revolution lies 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 635301-86-9) .

Initially engineered as a highly reactive, transient intermediate, this compound is the critical linchpin in the scalable synthesis of Rivaroxaban (Xarelto) [1]. By utilizing an activated carbamate strategy, synthetic chemists bypassed the low yields and racemization risks associated with direct phosgenation. Today, while its role as a synthetic building block is cemented in history, it is rigorously monitored in pharmacopeial quality control as Rivaroxaban Impurity 110 [2]. This whitepaper deconstructs the historical context, thermodynamic rationale, and step-by-step experimental protocols surrounding this pivotal molecule.

Historical Context: The Oxazolidinone Challenge

In the early 2000s, the pharmaceutical industry raced to develop an orally bioavailable anticoagulant to replace warfarin and low-molecular-weight heparins. Bayer’s discovery of Rivaroxaban introduced a novel pharmacophore: a chiral oxazolidinone core linked to a morpholinone-phenyl system [3].

The Chemical Bottleneck: Constructing the oxazolidinone ring required coupling an aniline derivative—specifically 4-(4-aminophenyl)morpholin-3-one—with a chiral building block (such as an (S)-epoxide or (S)-amino alcohol). Early attempts using direct coupling or standard alkyl carbamates (like ethyl or methyl carbamates) required harsh, high-temperature basic conditions. These conditions inevitably led to the racemization of the sensitive chiral center, drastically reducing the enantiomeric excess (ee) of the final Active Pharmaceutical Ingredient (API).

The Activated Carbamate Solution: To lower the activation energy of the cyclization step, chemists introduced the 4-nitrophenyl carbamate moiety. The strongly electron-withdrawing nitro group stabilizes the leaving phenoxide anion (pKa ~7.15). This thermodynamic advantage allowed the subsequent nucleophilic acyl substitution and intramolecular cyclization to proceed under remarkably mild conditions, preserving the chiral integrity of the drug [4].

G N1 Pre-2000s: Parenteral Anticoagulants (Heparin/Fondaparinux) N2 Target: Oral Factor Xa Inhibitor (Need for Chiral Oxazolidinone) N1->N2 N3 Challenge: Low Yields & Racemization in Direct Coupling N2->N3 N4 Solution: Activated Carbamate Strategy (4-Nitrophenyl leaving group) N3->N4 N5 Result: Scalable Commercial Synthesis of Rivaroxaban N4->N5

Historical evolution of oral Factor Xa inhibitors and the oxazolidinone synthesis challenge.

Physicochemical Profile and Quantitative Data

Understanding the physical properties of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is essential for optimizing reaction solvents, isolation techniques, and HPLC impurity profiling.

PropertyValue / Description
Chemical Name 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate
CAS Number 635301-86-9
Molecular Formula C17H15N3O6
Molecular Weight 357.32 g/mol
Role in Manufacturing Key synthetic intermediate / Rivaroxaban Impurity 110
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMF, NMP, and DMSO; sparingly soluble in water and hexanes
Reactivity Profile Highly susceptible to nucleophilic attack (amines, alcohols)

Mechanistic Causality & Experimental Workflows

As an Application Scientist, it is crucial to understand why a protocol works, not just how to execute it. The synthesis of Rivaroxaban via this intermediate is a masterclass in leaving-group thermodynamics.

Workflow 1: Synthesis of the Activated Carbamate

The goal is to activate the relatively unreactive amine of 4-(4-aminophenyl)morpholin-3-one. By reacting it with 4-nitrophenyl chloroformate, we create a highly electrophilic carbonyl center.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried 500 mL 3-neck round-bottom flask under inert N₂ atmosphere, dissolve 19.2 g (0.1 mol) of 4-(4-aminophenyl)morpholin-3-one in 200 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 12.9 g (0.1 mol) of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of 21.1 g (0.105 mol) of 4-nitrophenyl chloroformate dissolved in 50 mL DCM dropwise over 30 minutes. Causality: Dropwise addition at 0°C prevents runaway exothermic side reactions and the formation of symmetric urea byproducts.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Eluent: 1:1 Hexane/Ethyl Acetate). The product will appear as a new, UV-active spot with a higher Rf value than the starting amine.

  • Isolation (Self-Validating Step): Quench the reaction with 100 mL of cold water. The target carbamate (CAS: 635301-86-9) often precipitates directly from the biphasic mixture due to its low solubility in cold DCM/Water. Filter the pale yellow solid, wash with cold diethyl ether, and dry under vacuum. Expected yield: 85-90%.

Workflow 2: Oxazolidinone Ring Formation (API Synthesis)

Here, the 4-nitrophenyl group acts as a sacrificial leaving group, driving the formation of the oxazolidinone ring when reacted with a chiral amine.

Step-by-Step Methodology:

  • Coupling: Dissolve 35.7 g (0.1 mol) of the synthesized 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate in 150 mL of N-Methyl-2-pyrrolidone (NMP).

  • Chiral Integration: Add 0.11 mol of the chosen chiral building block (e.g., (S)-3-amino-1,2-propanediol).

  • Heating: Stir the mixture at 60°C for 4 hours. Causality: The primary amine of the chiral block attacks the carbamate carbonyl. The 4-nitrophenoxide leaving group is expelled. Because 4-nitrophenol is a weak base, this step requires significantly less heat than standard carbamates, entirely preserving the (S)-configuration.

  • Cyclization: Following the formation of the intermediate urea, a mild activating agent (like carbonyldiimidazole, CDI) or a base is added to drive the intramolecular cyclization of the hydroxyl group, forming the final oxazolidinone core of Rivaroxaban.

  • Validation: HPLC analysis must be performed to confirm the absence of the carbamate intermediate. In final API manufacturing, residual traces of this compound are flagged as Impurity 110 [5].

G A 4-(4-aminophenyl) morpholin-3-one B 4-Nitrophenyl chloroformate (Activation) A->B DIPEA, DCM 0°C to RT C 4-Nitrophenyl (4-(3-oxomorpholino) phenyl)carbamate (CAS: 635301-86-9) B->C Nucleophilic Acyl Substitution D Chiral Amino Alcohol (Cyclization) C->D Expulsion of 4-Nitrophenol E Rivaroxaban (Active API) D->E Intramolecular Cyclization

Chemical workflow for Rivaroxaban synthesis via the 4-nitrophenyl carbamate intermediate.

Analytical Characterization & Trustworthiness in QC

While 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is a brilliant synthetic tool, its high reactivity makes it a liability in the final drug product. Regulatory agencies (such as the EMA and FDA) require rigorous impurity profiling.

In modern pharmaceutical Quality Control (QC), this compound is synthesized in small, highly pure batches to serve as an analytical reference standard. During the release testing of Rivaroxaban, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or Mass Spectrometry is utilized to ensure that levels of Impurity 110 remain below the ICH Q3A qualification thresholds (typically <0.15%). The presence of the nitroaromatic chromophore makes it highly detectable via UV at ~280 nm.

References

  • European Medicines Agency (EMA). "Assessment Report for Xarelto (Rivaroxaban) - Procedure No. EMEA/H/C/000944". Europa.eu. Available at:[Link]

  • American Chemical Society (ACS). "Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via Acid-Catalyzed Selective Oxidation". Organic Process Research & Development. Available at:[Link]

  • Pharmaffiliates. "Rivaroxaban-impurities: 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate". Pharmaffiliates. Available at:[Link]

Methodological & Application

The Strategic Application of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the strategic application of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate in medicinal chemistry. As a highly reactive and versatile chemical intermediate, this compound serves as a pivotal tool for the synthesis of novel therapeutic agents, particularly in the development of covalent inhibitors and activity-based protein profiling probes. Herein, we provide an in-depth analysis of its chemical properties, a robust synthesis protocol, and detailed methodologies for its application in drug discovery workflows, supported by mechanistic insights and practical guidance for researchers in the field.

Introduction: Unveiling a Versatile Synthetic Tool

4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is an activated carbamate that has gained significant attention in medicinal chemistry. Its structure is characterized by two key functional components: the 4-(3-oxomorpholino)phenyl moiety, a critical pharmacophore found in the blockbuster anticoagulant drug Rivaroxaban[1][2][3], and the 4-nitrophenyl carbamate group, a highly efficient leaving group that facilitates covalent bond formation with nucleophilic residues in target proteins[4][5]. This unique combination makes it an invaluable reagent for introducing the (4-(3-oxomorpholino)phenyl)carbamoyl group into a variety of molecular scaffolds.

The primary utility of this compound stems from the electrophilic nature of its carbonyl carbon, which is readily attacked by nucleophiles such as amines and alcohols. The subsequent release of the chromophoric 4-nitrophenolate anion provides a convenient method for real-time monitoring of reaction kinetics via UV-Vis spectrophotometry[4][6]. This feature is particularly advantageous in high-throughput screening and kinetic assays.

This guide will provide a thorough exploration of the synthesis, mechanism of action, and diverse applications of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate, empowering researchers to leverage its full potential in their drug discovery endeavors.

Synthesis of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

The synthesis of the title compound is a straightforward process that can be achieved in two main stages: the preparation of the key intermediate, 4-(4-aminophenyl)morpholin-3-one, followed by its reaction with 4-nitrophenyl chloroformate.

Synthesis of 4-(4-aminophenyl)morpholin-3-one

The precursor, 4-(4-aminophenyl)morpholin-3-one, is synthesized from 4-phenyl-3-morpholinone through a nitration reaction followed by reduction of the nitro group[7].

Synthesis_of_Precursor A 4-phenyl-3-morpholinone B 4-(4-nitrophenyl)morpholin-3-one A->B Nitration (HNO3/H2SO4) C 4-(4-aminophenyl)morpholin-3-one B->C Reduction (e.g., H2, Pd/C)

Figure 1: Synthetic pathway to 4-(4-aminophenyl)morpholin-3-one.

Synthesis of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

The final product is obtained by reacting 4-(4-aminophenyl)morpholin-3-one with 4-nitrophenyl chloroformate in the presence of a non-nucleophilic base[1][4].

Synthesis_of_Target_Compound A 4-(4-aminophenyl)morpholin-3-one C 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate A->C Base (e.g., Pyridine) in an inert solvent (e.g., CH2Cl2) B 4-nitrophenyl chloroformate B->C Base (e.g., Pyridine) in an inert solvent (e.g., CH2Cl2)

Figure 2: Synthesis of the title compound.

Experimental Protocol: Synthesis of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

Materials:

  • 4-(4-aminophenyl)morpholin-3-one

  • 4-Nitrophenyl chloroformate

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(4-aminophenyl)morpholin-3-one (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.1 equivalents) dropwise to the stirred solution.

  • In a separate flask, dissolve 4-nitrophenyl chloroformate (1.05 equivalents) in anhydrous dichloromethane.

  • Add the 4-nitrophenyl chloroformate solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

  • Quench the reaction by adding saturated sodium bicarbonate solution and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate as a solid.

Applications in Medicinal Chemistry

The unique reactivity of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate makes it a valuable tool for several applications in drug discovery.

Synthesis of Novel Carbamate and Urea Derivatives

The primary application of this reagent is the synthesis of novel carbamate and urea derivatives. By reacting it with a diverse range of amines, an extensive library of compounds can be generated for biological screening. The (4-(3-oxomorpholino)phenyl)carbamoyl moiety can impart favorable pharmacokinetic properties or act as a key binding element for a specific biological target.

Library_Synthesis A 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate C Urea Library A->C Reaction in a suitable solvent D 4-Nitrophenol A->D Released B Amine Library (R-NH2) B->C Reaction in a suitable solvent

Figure 3: Library synthesis of urea derivatives.

Development of Covalent Inhibitors

The activated carbamate can act as a "warhead" to form a covalent bond with nucleophilic residues (e.g., serine, threonine, lysine) in the active site of an enzyme[8][9]. This approach can lead to inhibitors with high potency and prolonged duration of action. The (4-(3-oxomorpholino)phenyl) portion of the molecule can be designed to provide initial non-covalent binding affinity and selectivity for the target enzyme.

Covalent_Inhibition A Enzyme with Nucleophilic Residue (Enz-NuH) C Covalently Modified Enzyme A->C Covalent Bond Formation B 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate B->C Covalent Bond Formation D 4-Nitrophenol B->D Released

Figure 4: Mechanism of covalent enzyme inhibition.

Design of Activity-Based Protein Profiling (ABPP) Probes

Activity-based protein profiling (ABPP) utilizes chemical probes to assess the functional state of enzymes in complex biological systems[5][6]. 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate can be incorporated into ABPP probes. The carbamate serves as the reactive group, and the (4-(3-oxomorpholino)phenyl) moiety can be tailored for target selectivity. A reporter tag (e.g., a fluorophore or biotin) can be attached to the molecule to enable detection and identification of the labeled enzymes.

Protocol: General Procedure for Reaction with an Amine and Spectrophotometric Monitoring

Materials:

  • 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

  • Target amine

  • Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate in anhydrous DMF.

  • Prepare a stock solution of the target amine in anhydrous DMF.

  • In a cuvette, add the appropriate buffer or solvent for the reaction.

  • Add the target amine solution to the cuvette.

  • Initiate the reaction by adding the stock solution of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate to the cuvette and mix quickly.

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at approximately 400 nm, which corresponds to the formation of the 4-nitrophenolate anion[4].

  • Record the absorbance at regular time intervals to determine the reaction kinetics.

Data Analysis:

The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot. The concentration of the released 4-nitrophenol can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of 4-nitrophenolate under the reaction conditions, b is the path length of the cuvette, and c is the concentration.

Quantitative Data Summary

The following table summarizes key physicochemical properties of the title compound and its precursor.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate635301-86-9C₁₇H₁₅N₃O₆357.32
4-(4-aminophenyl)morpholin-3-one438056-69-0C₁₀H₁₂N₂O₂192.22

Conclusion

4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is a powerful and versatile reagent in the medicinal chemist's toolbox. Its well-defined reactivity, coupled with the pharmacological significance of its core scaffold, provides a solid foundation for the rational design and synthesis of novel drug candidates and chemical probes. The protocols and applications detailed in this guide are intended to facilitate the effective utilization of this compound in advancing drug discovery and development programs.

References

  • EP2521723A1 - Process for the preparation of rivaroxaban and intermediates thereof - Google P
  • US9598403B2 - Process for the preparation of rivaroxaban - Google P
  • 4-Nitrophenyl N-phenylcarbamate - PMC. (URL: [Link])

  • Rivaroxaban Intermediates Introduction From Arborpharm. (URL: [Link])

  • Synthesis And Process Research Of Rivaroxaban - Globe Thesis. (URL: [Link])

  • "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone". (URL: not available)
  • Activity-Based Probes. (URL: [Link])

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups - Journal of Emerging Investigators. (URL: [Link])

  • Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases - PMC. (URL: [Link])

  • A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads - Chemical Science (RSC Publishing). (URL: [Link])

  • Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug - International Research Journal on Advanced Engineering and Management (IRJAEM). (URL: [Link])

  • Electronic Supplementary Information Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature a - The Royal Society of Chemistry. (URL: [Link])

  • Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC. (URL: [Link])

  • Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism - PubMed. (URL: [Link])

  • US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google P
  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug - World Journal of Pharmaceutical Sciences. (URL: [Link])

  • Novel inhibitors and activity-based probes targeting serine proteases - Frontiers. (URL: [Link])

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC. (URL: [Link])

  • Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed. (URL: [Link])

  • Pseudo-irreversible butyrylcholinesterase inhibitors: structure–activity relationships, and kinetic, computational, and crystallographic study of the N-dialkyl O-arylcarbamate warhead | ChemRxiv. (URL: [Link])

  • CO2 carbamylation of proteins as a mechanism in physiology - PubMed. (URL: [Link])

  • Covalent protein modification: The current landscape of residue-specific electrophiles. (URL: [Link])

  • Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of purity for 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate, a key intermediate in pharmaceutical synthesis. The developed isocratic reversed-phase method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental procedures, and a full validation summary in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate (CAS No. 635301-86-9) is a complex organic molecule incorporating a nitrophenyl group, a carbamate linkage, and a morpholino moiety.[4] The purity of such intermediates is a critical parameter in drug substance manufacturing, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its quality assessment.

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile and thermally labile compounds, making it the method of choice for many pharmaceutical analyses.[1][5] This note describes the development and validation of a simple, yet effective, isocratic reversed-phase HPLC (RP-HPLC) method. The selection of a C18 stationary phase is based on its wide applicability for separating molecules with moderate polarity and aromatic features, such as the target analyte.[6][7][8][9] The method is validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[2][10][11]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Chromatography Data System (CDS): For data acquisition and processing.

  • Analytical Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) was used. The C18 phase provides the necessary hydrophobicity to retain the analyte.[6]

  • Chemicals and Reagents:

    • 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate reference standard (purity >99.5%).

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Water, HPLC grade or purified to 18.2 MΩ·cm.

    • Phosphoric acid (H₃PO₄), analytical grade.

Chromatographic Conditions

The selection of chromatographic parameters was guided by the chemical properties of the analyte, which contains both hydrophobic (phenyl rings) and polar (carbamate, morpholino, nitro) functional groups. A reversed-phase mode was chosen for its robustness and suitability for such compounds.[7][8] Acetonitrile was selected as the organic modifier due to its favorable UV transparency and elution strength. A phosphate buffer is used to ensure pH control and achieve symmetrical peak shapes.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Stationary Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile / 10 mM Phosphate Buffer pH 3.0 (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Detection Wavelength: The 4-nitrophenyl chromophore is a strong UV absorber.[12][13] A UV scan of the analyte in the mobile phase showed a significant absorbance maximum around 270 nm, providing excellent sensitivity for the parent compound and potential related impurities.

Preparation of Solutions
  • Buffer Preparation (10 mM Phosphate Buffer, pH 3.0): Dissolve an appropriate amount of a phosphate salt (e.g., monobasic potassium phosphate) in HPLC grade water to make a 10 mM solution. Adjust the pH to 3.0 with phosphoric acid.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This stock solution can be further diluted to prepare calibration standards.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample, transfer to a 100 mL volumetric flask, and dissolve and dilute to volume with the mobile phase.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, limit of quantitation (LOQ), and robustness.[2][10][11]

Specificity

Specificity was demonstrated by analyzing a blank (mobile phase), the reference standard, and a sample solution. The chromatograms were examined to ensure that no interfering peaks were present at the retention time of the main analyte. The peak purity of the analyte was also assessed using a photodiode array (PDA) detector to confirm its spectral homogeneity.

Linearity

Linearity was evaluated by preparing and analyzing a series of at least five standard solutions over a concentration range of 0.01 mg/mL to 0.15 mg/mL (10% to 150% of the nominal concentration). The peak area response was plotted against the concentration, and the relationship was assessed by the correlation coefficient (r²) of the linear regression.

Table 2: Linearity Results

ParameterAcceptance CriteriaResult
Range 0.01 - 0.15 mg/mLMet
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept ReportMinimal
Accuracy

Accuracy was determined by the recovery of the analyte spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Triplicate preparations were analyzed for each level.

Table 3: Accuracy (Recovery) Results

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.8%0.5%98.0% - 102.0%
100% 100.5%0.3%98.0% - 102.0%
120% 101.2%0.4%98.0% - 102.0%
Precision
  • Repeatability (Intra-day precision): Assessed by performing six replicate injections of the sample solution (at 100% concentration) on the same day, under the same operating conditions.

  • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or different equipment.

Table 4: Precision Results

Parameter% RSDAcceptance Criteria
Repeatability (n=6) 0.45%≤ 1.0%
Intermediate Precision 0.82%≤ 2.0%
Limit of Quantitation (LOQ)

The LOQ was determined based on the signal-to-noise ratio (S/N) method, established as the concentration where the S/N ratio is approximately 10:1. This was confirmed by demonstrating acceptable precision and accuracy at this concentration. The LOQ was found to be approximately 0.001 mg/mL.

Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • Mobile phase pH (± 0.2 units)

In all cases, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the purity results were not significantly affected, demonstrating the method's robustness.

System Suitability

System suitability tests are an integral part of the analytical procedure and are used to verify that the chromatographic system is adequate for the intended analysis.[14][15]

Table 5: System Suitability Criteria

ParameterAcceptance Criteria
Theoretical Plates (N) > 2000
Tailing Factor (T) ≤ 2.0
% RSD of Peak Area (n=5) ≤ 1.0%

Workflow Diagrams

Experimental Workflow

The overall process from sample preparation to final data analysis is depicted below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (ACN/Buffer) equilibrate Equilibrate System prep_mobile->equilibrate prep_std Prepare Standard Solution (0.1 mg/mL) inject_sst Inject System Suitability (5x Standard) prep_std->inject_sst prep_sample Prepare Sample Solution (0.1 mg/mL) inject_samples Inject Blank, Standard, and Samples prep_sample->inject_samples equilibrate->inject_sst Verify SST Criteria inject_sst->inject_samples integrate Integrate Chromatograms inject_samples->integrate calculate Calculate Purity (%) integrate->calculate report Generate Final Report calculate->report

Caption: HPLC Purity Analysis Workflow.

Method Validation Logic

The relationship between the different validation parameters demonstrates the comprehensive evaluation of the method's performance.

G cluster_core Core Performance cluster_limits Sensitivity & Range cluster_reliability Reliability Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOQ LOQ Specificity->LOQ Range Range Linearity->Range Linearity->LOQ Range->Accuracy Range->Precision

Caption: Interrelation of Method Validation Parameters.

Conclusion

The isocratic reversed-phase HPLC method described provides a simple, rapid, and reliable means for determining the purity of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate. The method has been successfully validated according to ICH guidelines, demonstrating high levels of specificity, linearity, accuracy, precision, and robustness. This application note serves as a complete protocol for laboratories involved in the quality control of this pharmaceutical intermediate.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Waters Corporation. (2023). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Scribd. HPLC Method for Analyzing Carbamate Pesticides. [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • ResearchGate. (2014). Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC). [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

  • Pharmaffiliates. 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

Sources

spectrophotometric monitoring of 4-nitrophenyl carbamate hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Throughput Spectrophotometric Monitoring of 4-Nitrophenyl Carbamate Hydrolysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The hydrolysis of 4-nitrophenyl (4-NP) carbamates is a critical reaction in organic synthesis and biocatalysis. This application note provides a detailed guide for monitoring this reaction using UV-Visible spectrophotometry. The protocol leverages the release of the chromogenic leaving group, 4-nitrophenol, which, under basic conditions, forms the intensely yellow 4-nitrophenolate anion.[1][2] The rate of formation of this anion is directly proportional to the rate of carbamate hydrolysis and can be continuously monitored, providing a powerful tool for kinetic analysis.[3][4] We present comprehensive, step-by-step protocols for both chemical (base-catalyzed) and enzyme-catalyzed hydrolysis, including reagent preparation, data acquisition, and analysis. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.

Principle of the Assay

The spectrophotometric assay for 4-nitrophenyl carbamate hydrolysis is based on a simple yet robust colorimetric principle. The carbamate substrate is colorless in solution. Upon hydrolysis, the ester or amide bond is cleaved, releasing 4-nitrophenol (pKa ≈ 7.15).[1] In solutions with a pH above its pKa, 4-nitrophenol exists predominantly as the 4-nitrophenolate anion, which exhibits a strong absorbance maximum between 400 nm and 413 nm.[1][3][5]

The rate of the reaction is determined by measuring the increase in absorbance at this wavelength over time. According to the Beer-Lambert Law (A = εcl), the absorbance (A) is directly proportional to the concentration of the 4-nitrophenolate ion (c), where ε is the molar extinction coefficient and l is the path length of the cuvette. This allows for a continuous and sensitive quantification of the hydrolysis rate.[6] This method is widely applied, for instance, in studying base-labile protecting groups in organic synthesis or in characterizing the activity of hydrolytic enzymes like esterases and lipases.[2][7][8]

Reaction Mechanism: Base-Catalyzed Hydrolysis

Under basic conditions, the hydrolysis of a 4-nitrophenyl carbamate proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate. This forms a transient tetrahedral intermediate, which then collapses, cleaving the C-O bond and releasing the stable 4-nitrophenolate leaving group.[8][9]

Base-catalyzed hydrolysis of 4-nitrophenyl carbamate.

Materials and Reagents

  • Substrate: 4-Nitrophenyl carbamate of interest.

  • Standard: 4-Nitrophenol (p-Nitrophenol), 99%+ purity.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

  • Buffers:

    • 50 mM Sodium Phosphate Buffer, pH 7.4

    • 50 mM Tris-HCl Buffer, pH 8.0

    • 50 mM CAPS or Glycine-NaOH Buffer, pH 10.0

  • Base (for chemical hydrolysis): 0.1 M Sodium Hydroxide (NaOH).

  • Enzyme: Stock solution of the relevant hydrolase (e.g., esterase, lipase).

  • Equipment:

    • UV-Visible Spectrophotometer or Microplate Reader capable of reading absorbance at ~405 nm.

    • Temperature-controlled cuvette holder or incubator for microplates.

    • Calibrated pipettes and tips.

    • Quartz cuvettes or UV-transparent 96-well plates.

    • Analytical balance.

    • pH meter.

Experimental Protocols

Protocol 1: Preparation of a 4-Nitrophenol Standard Curve

Causality: A standard curve is essential to convert absorbance values into the concentration of the product formed. This allows for the calculation of the reaction rate in molar units (e.g., µmol/min) by correlating the measured absorbance directly to the amount of 4-nitrophenol released.

  • Prepare 10 mM 4-Nitrophenol Stock: Accurately weigh 13.91 mg of 4-nitrophenol and dissolve it in 10 mL of DMSO. This creates a 10 mM stock solution. Store protected from light.

  • Prepare Working Standards: In separate microcentrifuge tubes, prepare a serial dilution of the 10 mM stock into the assay buffer that will be used for the hydrolysis experiment (e.g., 50 mM Tris-HCl, pH 8.0). A typical concentration range would be 0, 10, 25, 50, 75, and 100 µM.

  • Measure Absorbance: Transfer 200 µL of each standard into the wells of a 96-well plate or 1 mL into a cuvette. Measure the absorbance at the λmax for 4-nitrophenolate in your buffer (typically 400-410 nm).

  • Plot Data: Plot the absorbance values (Y-axis) against the corresponding 4-nitrophenol concentrations (X-axis). Perform a linear regression to obtain the slope of the line. The slope represents the molar extinction coefficient (ε) when the path length is 1 cm, according to the Beer-Lambert law.

Concentration (µM)Absorbance at 405 nm (Example)
00.005
100.185
250.458
500.910
751.365
1001.820
Protocol 2: Monitoring Base-Catalyzed (Chemical) Hydrolysis

Causality: This protocol allows for the characterization of the substrate's stability under different pH conditions. 4-NP carbamates are designed to be stable at neutral pH but labile under basic conditions, a property crucial for their use as protecting groups.[1][2]

  • Prepare Substrate Stock: Prepare a concentrated stock solution of the 4-nitrophenyl carbamate (e.g., 100 mM) in anhydrous DMSO.

  • Set up Spectrophotometer: Set the spectrophotometer to kinetic mode, recording absorbance at 405 nm at a constant temperature (e.g., 25°C). Set the data collection interval (e.g., every 15 seconds) and total duration (e.g., 10-20 minutes).

  • Prepare Reaction Mixture: In a cuvette, add the assay buffer (e.g., 980 µL of 50 mM CAPS, pH 10.0). Allow it to equilibrate to the set temperature.

  • Initiate Reaction: Add a small volume of the substrate stock solution to the buffer to achieve the desired final concentration (e.g., 20 µL of a 10 mM intermediate dilution to get 200 µM final concentration in 1 mL). Mix quickly by inverting the cuvette.

  • Acquire Data: Immediately place the cuvette in the spectrophotometer and begin data acquisition.

  • Run Controls: Repeat the experiment using buffers of different pH values (e.g., pH 7.4, 8.0, 10.0, 12.0) to determine the pH-rate profile of hydrolysis. A no-substrate control (buffer only) should be run to establish the baseline.

Protocol 3: Monitoring Enzyme-Catalyzed Hydrolysis

Causality: This protocol is designed to measure the catalytic activity of an enzyme. The final enzyme concentration must be chosen carefully to ensure the initial rate of the reaction is linear over a sufficient period, which is critical for accurate Michaelis-Menten kinetic analysis.[3][7]

  • Prepare Reagents:

    • Substrate Stock: Prepare a 100 mM stock solution of the 4-nitrophenyl carbamate in DMSO. From this, prepare a range of working solutions for determining kinetic parameters like Km and Vmax.

    • Enzyme Stock: Prepare a concentrated stock of the enzyme in a suitable, stabilizing buffer. Dilute it just before use to the desired final concentration.

    • Assay Buffer: Use a buffer optimal for the enzyme's activity (e.g., 50 mM Tris-HCl, pH 8.0).

  • Assay Setup: Set the spectrophotometer to kinetic mode as described in Protocol 2, with the temperature set to the enzyme's optimum (e.g., 37°C).

  • Reaction Assembly: In a cuvette or microplate well, add the assay buffer and the substrate stock solution to the desired final concentration. Allow the mixture to pre-incubate in the spectrophotometer for 3-5 minutes to reach thermal equilibrium.

  • Initiate Reaction: Add a small volume of the diluted enzyme solution to the substrate mixture to start the reaction.[3] The final DMSO concentration should be kept low (typically <5% v/v) to avoid inhibiting the enzyme.[3]

  • Data Acquisition: Immediately start monitoring the increase in absorbance at 405 nm.

  • Controls:

    • No-Enzyme Control: Run a reaction with substrate and buffer but without the enzyme to measure the rate of spontaneous, non-enzymatic hydrolysis.

    • No-Substrate Control: Run a reaction with the enzyme and buffer to ensure there is no background absorbance change from the enzyme solution itself.

Experimental Workflow

General workflow for kinetic analysis of hydrolysis.

Data Analysis and Interpretation

  • Plot Raw Data: For each kinetic run, plot the absorbance at 405 nm (Y-axis) against time in seconds or minutes (X-axis).

  • Determine the Initial Rate: Identify the initial linear portion of the curve. The slope of this line represents the initial rate of reaction in Absorbance units per unit time (ΔAbs/min). The rate of non-enzymatic hydrolysis (from the no-enzyme control) should be subtracted from the rates of the enzyme-catalyzed reactions.

  • Convert to Molar Rate: Use the slope from the 4-nitrophenol standard curve (Protocol 1) to convert the rate from ΔAbs/min to a molar rate (e.g., µM/min or µmol/min/mL) using the following formula:

    Rate (µM/min) = (ΔAbs / min) / (Slope of Standard Curve in Abs/µM)

  • Enzyme Kinetics: For enzymatic assays, plot the initial rates against various substrate concentrations. This data can then be fitted to the Michaelis-Menten equation to determine key kinetic parameters such as Vmax (maximum velocity) and Km (Michaelis constant).

ParameterDescription
λmax Wavelength of maximum absorbance for 4-nitrophenolate (~400-413 nm).[1]
ε Molar extinction coefficient for 4-nitrophenol, determined from the standard curve.
Km Substrate concentration at which the reaction rate is half of Vmax.
Vmax The maximum rate achieved by the system at saturating substrate concentrations.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or very low signal 1. Incorrect pH (too low).2. Inactive enzyme.3. Substrate not soluble.1. Ensure assay buffer pH is >7.5 for color development.2. Verify enzyme activity with a known positive control substrate.3. Ensure substrate is fully dissolved in DMSO before adding to buffer. Increase DMSO % slightly if needed, but check for enzyme inhibition.
High background signal 1. Substrate is unstable and hydrolyzing spontaneously.2. Contaminated reagents.1. This is expected at high pH. Always subtract the rate of the no-enzyme control.2. Prepare fresh buffers and solutions.
Non-linear reaction curve 1. Substrate depletion.2. Enzyme concentration too high.3. Enzyme instability.1. Use a lower enzyme concentration or higher substrate concentration.2. Reduce the amount of enzyme used in the assay.3. Check enzyme stability in the assay buffer over the time course of the experiment.
Precipitation in cuvette 1. Substrate solubility limit exceeded.2. Buffer component incompatibility.1. Lower the final substrate concentration.2. Check for compatibility between the substrate, solvent, and all buffer components.

Safety Precautions

  • 4-Nitrophenol and its derivatives are toxic and can be harmful if inhaled, ingested, or absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DMSO is a skin penetrant. Avoid direct contact.

  • Handle strong bases like NaOH with care.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. Available at: [Link]

  • Zou, C., et al. (2020). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. Journal of Emerging Investigators. Available at: [Link]

  • Broxton, T. J., & Sango, D. Y. (1984). Micellar catalysis of organic reactions. XII. Basic hydrolysis of some alkyl and aryl N-(4-Nitrophenyl)carbamates. Australian Journal of Chemistry, 37(7), 1435-1441. Available at: [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. DOI: 10.59720/22-075. Available at: [Link]

  • Lombardo, D., et al. (1991). N-Butyl-N-methyl-4-nitrophenyl carbamate as a specific active site titrator of bile-salt-dependent lipases. Biochimica et Biophysica Acta, 1082(2), 180-186. Available at: [Link]

  • Castro, E. A., et al. (2002). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. The Journal of Organic Chemistry, 67(24), 8483–8490. Available at: [Link]

  • iGEM Imperial College London. (2013). Enzyme Kinetics. Available at: [Link]

Sources

procedure for cleaving 4-nitrophenyl carbamate protecting groups

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Procedure for Cleaving 4-Nitrophenyl Carbamate Protecting Groups

Executive Summary

In the synthesis of complex peptides, prodrugs, and bioconjugates, the strategic selection of protecting groups dictates the overall yield and efficiency of the synthetic route. The 4-nitrophenyl carbamate is a highly effective, base-labile protecting group for amines[1]. This application note provides a comprehensive, self-validating protocol for its cleavage, detailing the mechanistic causality behind each experimental choice to ensure maximum recovery of the free amine.

Strategic Rationale & Orthogonality

The 4-nitrophenyl carbamate offers a distinct dimension of orthogonality compared to traditional amine protecting groups[2]. While groups like tert-butyloxycarbonyl (Boc) are acid-labile and carboxybenzyl (Cbz) are sensitive to hydrogenolysis, the 4-nitrophenyl carbamate remains exceptionally stable under acidic and neutral conditions[3]. It undergoes rapid and irreversible deprotection exclusively under mild to strong basic conditions (pH > 12)[1].

A critical advantage of this system is its built-in colorimetric indicator. The cleavage event releases the 4-nitrophenolate ion, a bright yellow chromophore with a characteristic UV-Vis absorbance maximum at 413 nm[1]. This allows researchers to track reaction kinetics in real-time without the need for destructive sampling or time-consuming LC-MS analysis[1].

Mechanistic Causality of Cleavage

Understanding the deprotection mechanism is essential for troubleshooting and optimizing the workflow. The cleavage proceeds via base-catalyzed hydrolysis, followed by a pH-dependent decarboxylation[3]:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electron-deficient carbonyl carbon of the carbamate linkage[3]. The strong electron-withdrawing nature of the para-nitro group increases the electrophilicity of this carbonyl, facilitating the attack[4].

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed[3].

  • Leaving Group Expulsion: The intermediate collapses, cleaving the C–O bond to expel the 4-nitrophenolate leaving group[3]. The low pKa of 4-nitrophenol (pKa = 7.15 at 25°C) makes it an excellent leaving group, driving the reaction forward under basic conditions[1].

  • Decarboxylation: The resulting species is a carbamate salt (R-NH-COO⁻). While relatively stable in strong base, lowering the pH protonates it to carbamic acid (R-NH-COOH), which is highly unstable and spontaneously decarboxylates to yield the free amine and CO₂ gas[3].

Mechanism A Protected Amine (4-Nitrophenyl Carbamate) B Tetrahedral Intermediate A->B OH- Attack (pH > 12) C Carbamate Salt + 4-Nitrophenolate B->C Collapse (Expel Leaving Group) D Free Amine + CO2 C->D Acidification & Decarboxylation

Mechanistic pathway of 4-nitrophenyl carbamate cleavage and decarboxylation.

Quantitative Stability Profile

The table below summarizes the pH-dependent reactivity of the 4-nitrophenyl carbamate, providing a framework for designing orthogonal synthetic routes[3].

pH RangeConditionStability ProfileDeprotection Rate
< 7.0AcidicHighly StableNegligible
7.0NeutralStableNegligible
7.0 – 10.0Mildly BasicPartially StableSlow / Trace
> 12.0Strongly BasicUnstableRapid / Complete

Self-Validating Experimental Protocol

This protocol utilizes aqueous lithium hydroxide (LiOH) for cleavage. LiOH is preferred over harsher bases (like NaOH or KOH) as it provides sufficient alkalinity (pH > 12) to drive the reaction while minimizing the risk of epimerization or side reactions on sensitive substrates.

Reagents & Materials:

  • Protected amine substrate (4-nitrophenyl carbamate derivative)

  • Tetrahydrofuran (THF) or Methanol (MeOH) (HPLC grade)

  • 1.0 M Lithium Hydroxide (LiOH) aqueous solution

  • 1.0 M Hydrochloric Acid (HCl) or Citric Acid (for decarboxylation)

  • 1.0 M Sodium Carbonate (Na₂CO₃) (for basification)

  • UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve the protected amine (0.1 mmol) in 2.0 mL of a water-miscible organic solvent (e.g., THF or MeOH) in a 10 mL round-bottom flask equipped with a magnetic stir bar.

  • Base-Catalyzed Cleavage: Slowly add 2.0 mL of 1.0 M aqueous LiOH to the stirring solution at room temperature. Ensure the pH of the reaction mixture is > 12.

  • Spectrophotometric Tracking (Self-Validation): Immediately upon base addition, the solution will transition from colorless to bright yellow[1]. Take 10 µL aliquots every 5–10 minutes, dilute in 1 mL of 0.1 M NaOH, and measure the absorbance at 413 nm[1]. The cleavage step is complete when the absorbance plateaus (typically 30–60 minutes).

  • Acidic Decarboxylation (Critical Step): Once cleavage is complete, carefully adjust the pH of the reaction mixture to ~4.0 using 1.0 M HCl. Causality Note: This protonates the intermediate carbamate salt into carbamic acid, forcing spontaneous decarboxylation[3]. Add the acid dropwise to control the vigorous evolution of CO₂ gas.

  • Basification & Extraction: After gas evolution ceases, raise the pH to > 10 using 1.0 M Na₂CO₃. Causality Note: This ensures the newly freed amine is fully deprotonated (free base form) and prevents it from partitioning into the aqueous layer during extraction.

  • Isolation: Evaporate the organic co-solvent (THF/MeOH) under reduced pressure. Extract the aqueous residue with Dichloromethane or Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the purified free amine.

Workflow Step1 Step 1: Substrate Solubilization Dissolve in THF/MeOH Step2 Step2 Step1->Step2 Step3 Step 3: Spectrophotometric Tracking Monitor 413 nm (Yellow) Step2->Step3 Step4 Step 4: Acidic Decarboxylation Drop pH to ~4 to release CO2 Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step workflow for the self-validating deprotection and extraction protocol.

Troubleshooting & Optimization

  • Incomplete Cleavage (Absorbance Plateaus Early): If the 413 nm absorbance stops increasing before expected completion, the substrate may be highly sterically hindered. Consider gently heating the reaction mixture to 40 °C or adding a phase-transfer catalyst to improve hydroxide availability.

  • Product Loss in Aqueous Layer: If the final yield is low despite complete cleavage (confirmed by UV-Vis), the amine was likely protonated during extraction. Ensure Step 5 (Basification to pH > 10) is strictly followed before organic extraction.

  • Premature Deprotection: Ensure that all prior synthetic steps are strictly maintained below pH 9 to prevent unwanted loss of the protecting group[3].

References

  • Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups." Journal of Emerging Investigators.[Link]

  • Zheng, et al. (2018). "An amine protecting group deprotectable under nearly neutral oxidative conditions." Beilstein Journal of Organic Chemistry, 14, 1750–1757.[Link]

Sources

Application Note: 4-Nitrophenyl Carbamates for Selective Amine Protection and Spectrophotometric Monitoring

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In the synthesis of complex active pharmaceutical ingredients (APIs) and multi-functional peptides, achieving precise chemoselectivity requires a robust repertoire of orthogonal protecting groups. While the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups dominate amine protection, 4-Nitrophenyl carbamates (4-NPC) offer a highly specialized, base-labile alternative.

The 4-NPC group provides a critical dimension of orthogonality: it is completely stable under acidic and neutral conditions but undergoes rapid cleavage under basic conditions (pH > 12) or in the presence of specific nucleophiles like hydrazine[1]. Furthermore, the deprotection of 4-NPC releases a chromophoric leaving group, enabling real-time, non-destructive spectrophotometric monitoring of reaction kinetics—a distinct advantage for process analytical technology (PAT) in drug development[2].

Mechanistic Causality & E-E-A-T Insights

The utility of the 4-NPC group is governed by the electronic properties of the 4-nitrophenyl moiety, which dictates both its installation and removal:

  • Electrophilic Activation (Protection): During synthesis, 4-nitrophenyl chloroformate acts as a highly reactive acylating agent. The strongly electron-withdrawing nitro group pulls electron density away from the carbonyl carbon, making it highly susceptible to nucleophilic attack by primary and secondary amines[3].

  • Base-Catalyzed Cleavage (Deprotection): The removal of the 4-NPC group proceeds via base-catalyzed hydrolysis or an E1cB elimination pathway. The strong electron-withdrawing nature of the nitro group significantly lowers the pKa of the leaving group (4-nitrophenol, pKa = 7.15). This makes 4-nitrophenolate an excellent leaving group under basic conditions, driving the irreversible decarboxylation that frees the amine[2].

  • Colorimetric Tracking: Upon cleavage, the released 4-nitrophenol immediately deprotonates in the basic medium to form the 4-nitrophenolate anion. This species exhibits a bright yellow color with a sharp absorption maximum at 413 nm . By applying the Beer-Lambert law, chemists can quantitatively track the exact conversion rate of the deprotection step without needing to sample for HPLC or TLC[2].

Quantitative Comparison of Amine Protecting Groups

To design an effective orthogonal protection strategy, it is essential to compare 4-NPC against standard industry protecting groups.

Protecting GroupCleavage ConditionStability ProfileOrthogonalitySpectroscopic Tracking
4-NPC Basic (pH > 12) or HydrazineStable to Acid / NeutralOrthogonal to BocYes (λmax = 413 nm)
Boc Strong Acid (TFA, HCl)Stable to Base / NucleophilesOrthogonal to 4-NPC, FmocNo
Fmoc Mild Base (Piperidine)Stable to AcidOrthogonal to BocYes (λmax = 301 nm)
Cbz Hydrogenolysis (H2/Pd)Stable to Mild Base / AcidOrthogonal to Boc, 4-NPCNo

Experimental Protocols

Protocol A: Synthesis of 4-Nitrophenyl Carbamate Protected Amines

This protocol utilizes 4-nitrophenyl chloroformate to install the 4-NPC group onto a primary or secondary amine.

  • Preparation: Dissolve the target amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 1.5 eq).

    • Causality: The base neutralizes the HCl generated during the acylation, preventing the amine substrate from protonating and losing its nucleophilicity[3].

  • Temperature Control: Cool the reaction mixture strictly to 0 °C using an ice bath.

    • Causality: Lowering the temperature controls the highly exothermic reaction and suppresses the formation of symmetrical urea byproducts, which occur if the newly protected amine attacks another molecule of the highly reactive chloroformate[2].

  • Acylation: Dissolve 4-Nitrophenyl chloroformate (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-30 minutes.

  • Completion & Workup: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Quench with saturated aqueous ammonium chloride. Extract the organic layer, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, concentrate, and purify via silica gel chromatography[3].

Protocol B: Selective Deprotection and Spectrophotometric Monitoring

This protocol outlines the base-catalyzed removal of the 4-NPC group and the real-time tracking of the reaction.

  • Solvation: Dissolve the 4-NPC protected amine in a water-miscible organic solvent (e.g., THF or Methanol) to ensure homogeneity when the aqueous base is added.

  • Initiation: Introduce a basic aqueous buffer (pH > 12) or a mild nucleophile like buffered hydrazine[1].

    • Causality: The 4-NPC group is completely stable under acidic (pH < 7) conditions but undergoes rapid nucleophilic acyl substitution under strong basic conditions[1].

  • Spectrophotometric Tracking: Transfer an aliquot to a UV-Vis cuvette (or perform the reaction in a 96-well plate reader). Monitor the absorbance at 413 nm .

    • Causality: As the carbamate cleaves, it releases 4-nitrophenol, which deprotonates to the yellow 4-nitrophenolate anion. The rising absorbance at 413 nm directly correlates to the release of the free amine[2].

  • Isolation: Once the absorbance plateaus (indicating complete deprotection), adjust the pH to neutralize the solution, extract the free amine into an organic phase (e.g., Ethyl Acetate), and proceed with the next synthetic step.

Visualizations

OrthogonalProtection Start Diamine Substrate Step1 1. Boc Protection (Acid-Labile) Start->Step1 Boc2O Step2 2. 4-NPC Protection (Base-Labile) Step1->Step2 4-Nitrophenyl chloroformate Branch1 Acidic Deprotection (TFA/DCM) Step2->Branch1 Cleave Boc Branch2 Basic Deprotection (pH > 12) Step2->Branch2 Cleave 4-NPC Result1 Free Amine 1 (4-NPC Intact) Branch1->Result1 Result2 Free Amine 2 (Boc Intact) Branch2->Result2

Workflow demonstrating the orthogonal deprotection of Boc and 4-NPC protected amines.

DeprotectionMechanism Protected 4-NPC Protected Amine (R-NH-COO-ArNO2) Intermediate Tetrahedral Intermediate (Nucleophilic Attack) Protected->Intermediate OH- (pH > 12) Products Free Amine (R-NH2) + CO2 Intermediate->Products Decarboxylation Byproduct 4-Nitrophenolate (Yellow, λmax=413 nm) Intermediate->Byproduct Leaving Group

Base-catalyzed hydrolysis mechanism of 4-nitrophenyl carbamates releasing 4-nitrophenolate.

References

  • Journal of Emerging Investigators . "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups". (2022). URL:[Link]

Sources

bioconjugation techniques using 4-nitrophenyl carbamate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Bioconjugation Workflows: Harnessing 4-Nitrophenyl Carbamate and Carbonate Derivatives

In the rapidly evolving landscape of bioconjugation, the strategic selection of crosslinking reagents dictates the stability, yield, and functional integrity of the final biomaterial. While N-hydroxysuccinimide (NHS) esters remain ubiquitous, 4-nitrophenyl carbamate and carbonate derivatives have emerged as superior alternatives for specific applications, particularly in the synthesis of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced PEGylation workflows[1].

This application note provides an in-depth technical roadmap for utilizing 4-nitrophenyl chloroformate (4-NPC) to activate hydroxyl-containing polymers, followed by the conjugation of these activated carbonates to target proteins.

Chemical Rationale and Mechanism of Action

The power of 4-nitrophenyl carbonate derivatives lies in their highly tuned electrophilicity. When an activated 4-nitrophenyl carbonate (such as m-PEG-NPC) is introduced to a biomolecule, it specifically targets primary amines—most notably the ϵ -amino groups of lysine residues and the N-terminal α -amino group of proteins[1].

The reaction proceeds via a nucleophilic acyl substitution. The unprotonated, nucleophilic amine attacks the electrophilic carbonyl carbon of the carbonate, collapsing the tetrahedral intermediate to form a highly stable, covalent urethane (carbamate) linkage[2].

The Self-Validating Advantage: The defining feature of this chemistry is the leaving group: 4-nitrophenol. The electron-withdrawing nitro group stabilizes the resulting phenolate anion, making it an exceptional leaving group[3]. More importantly, upon release in slightly basic conditions, 4-nitrophenol generates a distinct yellow chromophore that absorbs strongly at ~400 nm[2]. This allows researchers to spectrophotometrically quantify the exact number of conjugation events in real-time, effectively turning the protocol into a self-validating system[4].

G cluster_0 Activation Phase cluster_1 Conjugation Phase A Alcohol/Polymer (R-OH) C Activated 4-Nitrophenyl Carbonate A->C + Base B 4-Nitrophenyl Chloroformate (4-NPC) B->C E Stable Bioconjugate (Carbamate Linkage) C->E pH 8.0-9.0 F 4-Nitrophenol Byproduct (Absorbs at 400 nm) C->F Released D Protein/Biomolecule (R'-NH2) D->E

Workflow of 4-nitrophenyl carbonate activation and amine bioconjugation.

Comparative Data: NPC vs. NHS Esters

Understanding when to deploy a 4-nitrophenyl carbonate over a traditional NHS ester requires analyzing their kinetic and structural differences. The table below summarizes the quantitative and qualitative parameters guiding this choice[2].

Feature4-Nitrophenyl Carbonate (NPC)N-Hydroxysuccinimide (NHS) Ester
Reactive Group 4-Nitrophenyl CarbonateN-Hydroxysuccinimide Ester
Linkage Formed Urethane (Carbamate)Amide
Optimal Reaction pH 8.0 – 9.07.0 – 8.0
Reaction Kinetics Moderate, highly controlledFast, prone to rapid hydrolysis
Linkage Stability Exceptionally high (hydrolysis-resistant)Moderate (susceptible to slow hydrolysis)
Real-Time Monitoring Yes (4-nitrophenol release at ~400 nm)No direct chromophore release

Experimental Protocols

Protocol A: Activation of Hydroxyl Groups using 4-Nitrophenyl Chloroformate (4-NPC)

This protocol details the conversion of a terminal polymer hydroxyl group (e.g., PEG-OH) into an amine-reactive 4-nitrophenyl carbonate[4].

Materials:

  • Polymer/Alcohol substrate

  • 4-Nitrophenyl chloroformate (4-NPC)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) and 4-Dimethylaminopyridine (DMAP)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the hydroxyl-containing polymer (1.0 eq) in anhydrous DCM.

  • Catalyst & Base Addition: Add TEA (1.5 eq) and DMAP (0.05 eq) to the solution.

    • Causality Check: While DMAP is a powerful acyl transfer catalyst, using it in stoichiometric amounts can lead to unwanted polymer crosslinking or side reactions. Employing DMAP strictly in catalytic amounts (0.05 eq) alongside a stoichiometric base like TEA neutralizes the HCl byproduct while preserving the integrity of the polymer backbone[5].

  • Activation: Cool the reaction vessel to 0°C using an ice bath. Slowly add 4-NPC (1.5 eq) dropwise. Cooling prevents exothermic degradation of the highly reactive chloroformate[4].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the organic layer, dry over anhydrous sodium sulfate, and precipitate the activated polymer in a large volume of cold diethyl ether[4].

Protocol B: Self-Validating Protein Conjugation

This protocol describes the attachment of the activated 4-nitrophenyl carbonate (e.g., m-PEG-NPC) to a target protein[6].

pH_Logic A Target Protein in Buffer B pH < 7.5 (Protonated Amines) A->B C pH 8.0 - 9.0 (Unprotonated Amines) A->C D pH > 9.5 (High Hydrolysis Risk) A->D E Poor Nucleophilicity Low Conjugation Yield B->E F Optimal Nucleophilic Attack High Carbamate Yield C->F G Rapid Reagent Degradation Low Conjugation Yield D->G

Logical relationship between buffer pH, amine nucleophilicity, and conjugation yield.

Step-by-Step Methodology:

  • Buffer Exchange: Dialyze the target protein into a 0.1 M Sodium Borate buffer at pH 8.5.

    • Causality Check: The primary amine must be in its unprotonated form to act as a nucleophile. A pH of 8.5 ensures the ϵ -amino groups of lysine (pKa ~10.5) have a sufficient unprotonated fraction to drive the reaction, without pushing the pH so high that the carbonate rapidly hydrolyzes[1].

  • Conjugation: Add a 5- to 10-fold molar excess of the activated NPC-polymer to the protein solution. Gently mix and incubate at room temperature for 2 to 4 hours.

  • Real-Time Validation: Withdraw a 10 µL aliquot every 30 minutes, dilute in buffer, and measure the absorbance at 400 nm using a UV-Vis spectrophotometer.

    • System Validation: The release of 4-nitrophenol directly correlates 1:1 with the formation of carbamate linkages. The reaction is considered complete when the absorbance at 400 nm plateaus[4].

  • Purification: Remove unreacted polymer and the 4-nitrophenol byproduct via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).

Troubleshooting and Optimization

  • Persistent Yellow Discoloration in Purified Conjugates: 4-nitrophenol has a high affinity for hydrophobic pockets in proteins and polymer matrices. If your final product retains a yellow tint, standard dialysis may be insufficient. Implement repeated precipitations in cold diethyl ether/methanol mixtures or utilize a desalting column with a high-salt wash to disrupt non-covalent interactions[5].

  • Suboptimal Conjugation Yields: If the 400 nm absorbance plateaus too early, the activated carbonate may have hydrolyzed prior to amine attack. Ensure that the NPC-derivatives are stored under desiccated argon at -20°C and that the conjugation buffer is entirely free of competing nucleophiles (e.g., Tris or glycine buffers must be strictly avoided).

References

  • Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP Reddit (r/chemistry) URL:[Link]

Sources

Troubleshooting & Optimization

improving the solubility of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization & Stability of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with 4-nitrophenyl carbamate derivatives. 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is a critical, highly reactive intermediate (often utilized in the synthesis of Factor Xa inhibitors like Rivaroxaban)[1][2].

When transitioning this compound from organic synthesis into aqueous biological assays or buffer systems, researchers face a dual challenge: extreme hydrophobicity (due to the rigid phenyl and oxomorpholine rings) and hydrolytic lability (due to the activated carbamate bond). This guide is designed to help you navigate the causality behind these issues and implement field-proven, self-validating protocols to achieve stable aqueous solutions.

Part 1: Mechanistic Insight – The "Why" Behind the Failure

Before attempting to force this compound into solution, you must understand its chemical reactivity. The 4-nitrophenyl moiety is an exceptional leaving group because the nitro group stabilizes the resulting phenolate anion via resonance. In aqueous buffers—especially at physiological pH (7.4) or higher—hydroxide ions act as nucleophiles, attacking the electrophilic carbamate carbon[3].

This base-catalyzed hydrolysis destroys your compound, releasing 4-nitrophenolate (which turns your solution bright yellow) and the corresponding amine[4][5]. Therefore, using heat or high pH to improve solubility will only accelerate the degradation of your compound.

Hydrolysis A Activated Carbamate (Intact) B Hydroxide (OH-) Nucleophilic Attack A->B Aqueous pH > 7.0 C Tetrahedral Intermediate B->C Base Catalysis D 4-Nitrophenolate (Yellow, 413 nm) C->D Cleavage E Amine + CO2 (Degraded) C->E Decarboxylation

Fig 1: Base-catalyzed hydrolysis pathway of 4-nitrophenyl carbamates in aqueous media.

Part 2: Troubleshooting & FAQs

Q: I tried dissolving the compound directly in PBS (pH 7.4), but the solution immediately turned yellow and the compound precipitated. What happened? A: You are observing simultaneous precipitation and degradation. The yellow color is the 4-nitrophenolate ion, which absorbs strongly at ~413 nm[4]. At pH 7.4, the leaving group is rapidly cleaved. You cannot use standard PBS for this compound without protective excipients.

Q: How do I prepare a stable master stock? A: You must use anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Even trace water in hygroscopic solvents will slowly hydrolyze the stock over time. Prepare stocks at high concentrations (10–50 mM) to minimize the solvent volume needed later, and store aliquots at -80°C with desiccants.

Q: What is the best strategy to achieve a 100 µM working concentration in aqueous media without degradation? A: The gold standard is a Co-solvent + Macrocycle encapsulation strategy . By pre-mixing your DMSO stock with Hydroxypropyl-β-cyclodextrin (HP-β-CD) before adding it to a slightly acidic buffer (pH 6.0), you achieve two things:

  • The hydrophobic cavity of HP-β-CD encapsulates the aromatic rings, massively increasing apparent aqueous solubility.

  • The encapsulation sterically shields the electrophilic carbamate bond from hydroxide attack, exponentially increasing the half-life of the molecule.

Q: Can I warm the buffer or use sonication to force the powder into solution? A: Absolutely not. Heat provides the activation energy required to accelerate the hydrolysis kinetics[6]. Dissolution must be achieved thermodynamically at room temperature using excipients, not through brute force heating.

Part 3: Quantitative Buffer Profiling

Table 1: Impact of Buffer Conditions on Solubility and Stability of 4-Nitrophenyl Carbamates at 25°C.

Buffer SystempHCo-Solvent / ExcipientApparent SolubilityHalf-Life (t₁/₂)*Scientist Recommendation
PBS7.4None< 1 µM< 10 minsDo not use (Rapid degradation)
Tris-HCl8.05% DMSO~ 5 µM< 2 minsDo not use (Base catalysis)
MES6.05% DMSO~ 20 µM> 24 hours⚠️ Acceptable for low conc. assays
MES6.05% DMSO + 10% HP-β-CD> 200 µM > 48 hours Optimal for solubility & stability

*Half-life estimates based on spectrophotometric tracking of 4-nitrophenolate release.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflow is designed as a closed, self-validating loop. Protocol 3 acts as a Quality Control (QC) gate to verify that Protocols 1 and 2 were executed successfully without compromising the molecule.

Workflow S1 1. Dry Powder Equilibrate to RT S2 2. Master Stock Anhydrous DMSO S1->S2 Prevent condensation S3 3. Excipient Mix Add HP-β-CD S2->S3 Shield hydrophobicity S4 4. Aqueous Dilution Buffer pH 6.0 S3->S4 Minimize hydrolysis S5 5. QC Validation Absorbance at 413 nm S4->S5 Verify integrity

Fig 2: Step-by-step workflow for the solubilization and validation of activated carbamates.

Protocol 1: Preparation of 50 mM Master Stock
  • Equilibration: Remove the vial of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate from the freezer and allow it to equilibrate to room temperature (RT) in a desiccator for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which will initiate hydrolysis once dissolved.

  • Dissolution: Add the calculated volume of Anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 50 mM concentration.

  • Homogenization: Vortex gently for 60 seconds. Do not sonicate.

  • Storage: Aliquot into single-use amber vials, purge with Argon or Nitrogen gas, and store at -80°C.

Protocol 2: Preparation of Aqueous Working Solution (100 µM)
  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in 50 mM MES buffer, adjusted to pH 6.0.

  • Pre-mixing: Pipette 2 µL of the 50 mM DMSO Master Stock into a clean microcentrifuge tube. Add 18 µL of the 10% HP-β-CD solution directly to the DMSO drop. Triturate (pipette up and down) 5 times to form an inclusion complex.

  • Dilution: Add 980 µL of the pH 6.0 MES buffer to the pre-mix. Invert gently to mix. You now have a clear, 100 µM working solution with 0.2% DMSO.

Protocol 3: Spectrophotometric QC Validation (The Trust Check)

How do you know the compound didn't degrade during preparation? You measure the leaving group.

  • Blank a UV-Vis spectrophotometer at 413 nm using the exact buffer/excipient mixture (without the compound)[4].

  • Read the absorbance of your 100 µM working solution at 413 nm.

  • Validation Criteria:

    • If Abs₄₁₃ < 0.05 : The carbamate is intact. Proceed with your assay.

    • If Abs₄₁₃ ≥ 0.05 : Significant hydrolysis has occurred (solution will likely appear faintly yellow). Discard the solution, check the pH of your buffer, and ensure your DMSO is strictly anhydrous.

References

  • Pharmaffiliates. "CAS No : 635301-86-9 | Product Name : 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate". Pharmaffiliates Reference Standards. Available at: [Link]

  • Journal of Emerging Investigators. "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups". Emerging Investigators. Available at: [Link]

  • National Institutes of Health (PMC). "Amino Acid Carbamates As Prodrugs Of Resveratrol". NIH PubMed Central. Available at: [Link]

  • ConnectSci / Australian Journal of Chemistry. "Micellar catalysis of organic reactions. XII. Basic hydrolysis of some alkyl and aryl N-(4-Nitrophenyl)carbamates". ConnectSci. Available at: [Link]

Sources

Technical Support Center: Troubleshooting 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, process chemists, and drug development professionals working on the synthesis of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 635301-86-9) .

This compound is a highly reactive activated ester intermediate, predominantly utilized in the synthesis of Factor Xa inhibitors like Rivaroxaban. Because the reaction involves a bifunctional nucleophile and a moisture-sensitive electrophile, controlling the impurity profile requires a strict understanding of the underlying mechanistic causality.

Mechanistic Workflow & Impurity Divergence

To effectively troubleshoot, we must first visualize the kinetic pathways. The desired acylation competes directly with hydrolysis and over-reaction (dimerization) pathways.

SynthesisPathway A 4-(3-oxomorpholino)aniline (Nucleophile) C 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate (Target: CAS 635301-86-9) A->C Acylation (Base, 0-5 °C) D Bis(4-(3-oxomorpholino)phenyl)urea (Dimeric Impurity) A->D B 4-Nitrophenyl chloroformate (Electrophile) B->C E 4-Nitrophenol (Hydrolysis Byproduct) B->E Hydrolysis C->D Excess Aniline (Nucleophilic Attack) C->E Leaving Group Release F H2O (Moisture) F->E

Synthesis pathway of the target carbamate and divergence into urea and phenol side products.

Quantitative Impurity Profile

During HPLC monitoring (typically Reverse Phase, UV at 254 nm), you will encounter the following species. Understanding their Relative Retention Times (RRT) and mechanisms of formation is critical for batch validation.

Analyte / ImpurityRRTMechanism of FormationControl StrategyAcceptable Limit (Area %)
4-(3-oxomorpholino)aniline 0.45Unreacted starting material.Ensure slight excess of chloroformate; verify reagent assay.< 1.0%
4-Nitrophenol 0.65Hydrolysis of chloroformate / Natural byproduct of downstream coupling.Strict anhydrous conditions; removed via alkaline aqueous washes.< 2.0% (Post-workup)
Target Carbamate 1.00Desired acylation pathway.Optimal temperature (0–5 °C) and reverse addition.> 95.0%
Bis(4-(3-oxomorpholino)phenyl)urea 1.35Nucleophilic attack of starting aniline on the formed carbamate.Reverse addition strategy; avoid localized aniline pooling.< 0.5%
Bis(4-nitrophenyl) carbonate 1.50Reagent degradation / impurity in commercial chloroformate.Pre-titrate and assay the chloroformate batch before use.< 0.5%

Troubleshooting FAQs

Q1: Why am I observing a high concentration of the symmetrical urea side product (Bis(4-(3-oxomorpholino)phenyl)urea)?

Causality: The target carbamate is an "activated ester." If the local concentration of the starting aniline exceeds the chloroformate during the reaction, the newly formed carbamate becomes a target for nucleophilic attack by the unreacted aniline. This displaces 4-nitrophenol and forms a highly insoluble, dimeric symmetrical urea. Patent literature emphasizes that controlling these dimeric impurities is a primary bottleneck in oxazolidinone precursor scale-up[1]. Solution: Implement a reverse addition strategy. Always add the aniline solution dropwise to a pre-cooled solution of the chloroformate. This ensures the electrophile is always in stoichiometric excess relative to the available nucleophile in the reactor.

Q2: My reaction yield is low, and HPLC shows massive amounts of 4-nitrophenol but no product. What went wrong?

Causality: 4-Nitrophenyl chloroformate is exceptionally sensitive to moisture. Water acts as a competing nucleophile, rapidly hydrolyzing the chloroformate into 4-nitrophenol, carbon dioxide gas, and hydrochloric acid[2]. If your solvent or reactor contains moisture, the reagent will be destroyed before it can react with the aniline. Solution: Your system must be self-validating for anhydrous conditions. Perform a Karl Fischer (KF) titration on your solvents (e.g., Dichloromethane or Tetrahydrofuran) prior to the reaction; water content must be < 50 ppm. Purge the reactor with Argon or Nitrogen.

Q3: Does the choice of base impact the impurity profile?

Causality: Absolutely. The base serves a dual purpose: neutralizing the generated HCl and acting as a nucleophilic catalyst. While Triethylamine (TEA) is common, its high pKa can cause localized basicity spikes that promote the degradation of the chloroformate. Pyridine or N-methylmorpholine (NMM) are superior choices because they form a highly reactive, transient acylpyridinium/acylammonium intermediate that accelerates the desired acylation while suppressing side reactions. Solution: Switch from TEA to Pyridine or NMM. Ensure the base is completely dry and added to the chloroformate solution prior to the aniline addition.

Step-by-Step Experimental Methodology

To guarantee reproducibility and scientific integrity, follow this self-validating protocol. Every step is designed with built-in causality to prevent the side products discussed above.

Step 1: System Preparation and Dehydration

  • Action: Dry all glassware in an oven at 120 °C overnight. Assemble hot under a continuous stream of dry Argon.

  • Validation: Test the reaction solvent (Dichloromethane, DCM) via Karl Fischer titration. Proceed only if H₂O < 50 ppm.

  • Causality: Eliminates the hydrolysis pathway that generates excess 4-nitrophenol and depletes the chloroformate.

Step 2: Electrophile Activation

  • Action: Dissolve 1.15 equivalents of 4-nitrophenyl chloroformate in dry DCM. Cool the reactor to 0–5 °C using an ice/brine bath. Add 1.2 equivalents of dry Pyridine dropwise.

  • Validation: The solution should turn slightly yellow, indicating the formation of the reactive acylpyridinium intermediate. No gas evolution (CO₂) should be observed (which would indicate moisture).

  • Causality: Pre-forming the active intermediate at low temperatures ensures that when the aniline is introduced, the acylation kinetics outcompete any dimerization kinetics.

Step 3: Reverse Addition (Critical Step)

  • Action: Dissolve 1.0 equivalent of 4-(3-oxomorpholino)aniline in a minimum volume of dry DCM/DMF mixture. Add this solution dropwise to the reactor over 60–90 minutes via an addition funnel. Maintain internal temperature strictly below 5 °C.

  • Validation: Monitor the internal temperature probe. An exotherm > 5 °C indicates addition is too fast, which risks urea formation.

  • Causality: As highlighted by industry guidelines on Rivaroxaban intermediates[3], early-stage impurities persist. Reverse addition keeps the aniline concentration infinitely small, statistically preventing the carbamate product from encountering unreacted aniline, thereby eliminating the urea side product.

Step 4: Quench and Workup

  • Action: After 2 hours of stirring at 5 °C, quench the reaction with cold 5% aqueous NaHCO₃. Separate the organic layer and wash twice with cold 0.5 M HCl, followed by brine.

  • Validation: The HCl wash removes excess pyridine and unreacted aniline. The NaHCO₃ wash removes the 4-nitrophenol byproduct.

  • Causality: 4-nitrophenol is slightly acidic (pKa ~7.1). The mild basic wash deprotonates it, partitioning it entirely into the aqueous waste stream, leaving the highly pure target carbamate in the organic layer.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30 °C. Triturate the resulting solid with cold methyl tert-butyl ether (MTBE).

  • Causality: MTBE removes any residual non-polar impurities and traces of bis(4-nitrophenyl) carbonate, yielding a highly crystalline, pure product ready for downstream oxazolidinone cyclization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 82129, 4-Nitrophenyl chloroformate." PubChem, 2025. URL:[Link]

  • European Patent Office. "EP3565552B1 - An improved process for the preparation of rivaroxaban involving novel intermediate." Google Patents, 2017.

Sources

Technical Support Center: Optimizing Reaction Yield for 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial carbamate formation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity, high-yield results.

Overview of the Synthesis

The synthesis of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is a nucleophilic acyl substitution reaction. The primary amine of 4-(3-oxomorpholino)aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrophenyl chloroformate. The reaction typically requires a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct. The 4-nitrophenoxide is an excellent leaving group, which facilitates the reaction.[1][2]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Reactant_A 4-(3-oxomorpholino)aniline Product 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate Reactant_A->Product Nucleophilic Attack Reactant_B 4-Nitrophenyl Chloroformate Reactant_B->Product Base Base (e.g., Pyridine, TEA) Byproduct [Base-H]+Cl- Base->Byproduct HCl Scavenging

Caption: General reaction scheme for carbamate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

The primary role of the base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine) is to act as an acid scavenger.[3] During the reaction, one equivalent of HCl is produced. The base neutralizes this HCl, preventing it from protonating the starting aniline. A protonated amine is no longer nucleophilic and will not react with the chloroformate, thus halting the reaction. Using a non-nucleophilic base is crucial to avoid it competing with the aniline in attacking the chloroformate.[4]

Q2: Why is 4-nitrophenyl chloroformate used as the activating agent?

4-Nitrophenyl chloroformate (4-NPC) is an effective reagent for several reasons:

  • High Reactivity: The electron-withdrawing nitro group makes the 4-nitrophenoxide a very good leaving group, facilitating the nucleophilic attack by the amine.[1][2]

  • Crystalline Solid: It is a stable, crystalline solid that is easier to handle than gaseous phosgene or volatile liquid chloroformates.[5]

  • Reaction Monitoring: The release of the 4-nitrophenolate ion upon reaction or hydrolysis results in a distinct yellow color, which can be used as a visual or spectrophotometric indicator of reaction progress or side reactions.[1][6][7]

Q3: What are the key safety precautions when working with 4-nitrophenyl chloroformate?

4-Nitrophenyl chloroformate is a hazardous, moisture-sensitive substance that is toxic and corrosive.[5][6] It can cause severe skin burns and eye damage. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place to prevent decomposition.[6]

Troubleshooting Guide

Issue 1: Low to No Product Formation

Q: I am seeing very little or no desired product by TLC or LC-MS analysis. What are the likely causes and how can I fix this?

This is one of the most common issues and can typically be traced back to reagent quality or reaction setup.

Potential Cause A: Inactive or Decomposed Reagents

  • Causality: 4-Nitrophenyl chloroformate is highly susceptible to hydrolysis.[6] Exposure to atmospheric moisture can cause it to decompose into 4-nitrophenol and HCl, rendering it inactive for the carbamate synthesis. Similarly, the aniline starting material can degrade over time if not stored properly.

  • Recommended Solution:

    • Use Fresh Reagents: Always use fresh, high-purity 4-nitrophenyl chloroformate from a recently opened container. The solid should be a pale yellow or off-white crystalline powder.[6]

    • Verify Purity: If in doubt, check the melting point of the 4-NPC (typically 63-65 °C) or run an NMR to confirm its integrity.[5]

    • Proper Storage: Store 4-NPC and the aniline derivative in a desiccator under an inert atmosphere (e.g., argon or nitrogen).[4]

Potential Cause B: Presence of Moisture

  • Causality: Water will rapidly consume 4-nitrophenyl chloroformate through hydrolysis, directly competing with your desired reaction pathway and reducing the yield.[4][6]

  • Recommended Solution:

    • Dry Glassware: Ensure all glassware is rigorously dried in an oven (e.g., overnight at 120 °C) and cooled under a stream of inert gas or in a desiccator immediately before use.

    • Use Anhydrous Solvents: Employ anhydrous solvents from a freshly opened bottle or a solvent purification system. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[3][6]

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.[4]

Potential Cause C: Inappropriate Reaction Temperature

  • Causality: While the reaction is generally facile, insufficient thermal energy can lead to a very slow or stalled reaction, especially with less nucleophilic anilines.[8] Conversely, excessive heat can promote side reactions or decomposition.[8]

  • Recommended Solution:

    • Initial Temperature: Start the reaction at 0 °C, especially during the addition of the reagents, to control any initial exotherm.[3][6]

    • Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C).[8]

    • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish after several hours at room temperature, gentle heating (e.g., to 40 °C) can be considered, but monitor closely for the appearance of byproducts.[8]

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Significant Side Product Formation

Q: My reaction mixture shows multiple spots on TLC, and the final product purity is low. What are these impurities and how can I prevent them?

The formation of side products is often due to moisture or improper stoichiometry.

Potential Cause A: Hydrolysis and Symmetrical Urea Formation

  • Causality: As mentioned, water hydrolyzes 4-nitrophenyl chloroformate to 4-nitrophenol. An intense yellow color developing early in the reaction is a strong indicator of this issue.[6][7] Furthermore, the chloroformate can react with water to form an unstable carbamic acid, which can decompose to an isocyanate. This isocyanate can then react with a molecule of the starting aniline to form a highly insoluble and often difficult-to-remove symmetrical urea byproduct.

  • Recommended Solution:

    • Strict Anhydrous Conditions: The most critical step is to rigorously exclude water from the reaction, as detailed in Issue 1.[1][4]

    • Order of Addition: Consider adding the aniline and base to the solvent first, then adding a solution of the 4-nitrophenyl chloroformate dropwise at 0 °C. This ensures the highly reactive chloroformate immediately encounters the desired nucleophile rather than trace moisture.

Side_Reactions cluster_main Desired Pathway cluster_side Competing Side Reactions NPC 4-Nitrophenyl Chloroformate Product Desired Carbamate NPC->Product Reaction with Aniline Hydrolysis 4-Nitrophenol + CO₂ NPC->Hydrolysis Hydrolysis Aniline 4-(3-oxomorpholino)aniline Aniline->Product Urea Symmetrical Urea Aniline->Urea Reaction with Isocyanate Water H₂O (Moisture) Water->Hydrolysis Water->Urea via Isocyanate Intermediate

Caption: Competing reaction pathways for 4-nitrophenyl chloroformate.

Issue 3: Purification and Isolation Difficulties

Q: My crude product is an oil or a sticky solid, and I'm having trouble purifying it by column chromatography. What can I do?

Purification challenges often stem from the physical properties of the product and the presence of persistent impurities.

Potential Cause A: Residual 4-Nitrophenol

  • Causality: 4-Nitrophenol is an acidic byproduct that can make the crude product oily or discolored and can co-elute with the desired product on silica gel.

  • Recommended Solution:

    • Aqueous Wash: After the reaction is complete, perform a liquid-liquid extraction. Wash the organic layer (e.g., DCM or Ethyl Acetate) with a mild aqueous base like sodium bicarbonate solution (5% w/v). This will deprotonate the acidic 4-nitrophenol, converting it to the water-soluble sodium 4-nitrophenolate, which will be extracted into the aqueous phase. Repeat the wash until the yellow color in the organic layer is gone.

    • Brine Wash: Follow the base wash with a brine (saturated NaCl solution) wash to remove residual water from the organic layer before drying with MgSO₄ or Na₂SO₄.

Potential Cause B: Product Crystallization Issues

  • Causality: The target carbamate may be slow to crystallize or may precipitate as an amorphous solid.

  • Recommended Solution:

    • Solvent Trituration/Washing: After removing the solvent in vacuo, attempt to solidify the crude material by trituration. This involves adding a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., a mixture of diethyl ether and hexanes). Stir the slurry vigorously, then collect the solid product by vacuum filtration.[9][10]

    • Recrystallization: If purity is still an issue, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be highly effective. Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to promote the formation of pure crystals.[9]

Optimized Protocol and Data Summary

Based on common laboratory practices for this type of reaction, the following tables provide a starting point for optimization.[1][6][11]

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueRationale
Stoichiometry
4-(3-oxomorpholino)aniline1.0 equivalentLimiting reagent.
4-Nitrophenyl Chloroformate1.05 - 1.2 equivalentsA slight excess ensures complete consumption of the aniline.
Base (e.g., Pyridine)1.1 - 1.5 equivalentsEnsures complete neutralization of the HCl byproduct.[3]
Solvent Anhydrous DCM or THFAprotic solvents that solubilize reactants well.
Concentration 0.1 - 0.5 MA moderate concentration balances reaction rate and solubility.
Temperature 0 °C to Room TemperatureControls initial exotherm and allows for a reasonable reaction rate.[6]
Reaction Time 2 - 24 hoursMonitor by TLC/LC-MS to determine the point of completion.[7]

Table 2: Troubleshooting Summary

SymptomPotential CauseRecommended Action
No reactionInactive reagents, moistureUse fresh 4-NPC, ensure anhydrous conditions.[4][6]
Intense yellow color early onHydrolysis of 4-NPCImprove drying of glassware/solvents; work under inert gas.[7]
Insoluble white precipitateSymmetrical urea byproductRigorously exclude moisture.[4]
Product oils outImpurities (e.g., 4-nitrophenol)Perform aqueous base wash; try trituration to induce crystallization.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
  • Benchchem. (2025).
  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
  • Reddit User Discussion. (2024).
  • Benchchem. (2025). Technical Support Center: Purification of 4-(4-Nitrophenyl)morpholin-3-one. BenchChem.
  • ChemicalBook. (n.d.). 4-(4-NITROPHENYL)MORPHOLIN-3-ONE synthesis. ChemicalBook.
  • Unknown Author. (n.d.). Experimental. Source not specified.
  • Unknown Author. (n.d.). 4-Nitrophenyl Chloroformate: A Versatile Reactant for Organic Synthesis. Source not specified.
  • Tye, H., et al. (2007). 4-Nitrophenyl N-phenylcarbamate. Acta Crystallographica Section E: Structure Reports Online, 64(1), o404.

Sources

Technical Support Center: Minimizing Impurity Formation in the Synthesis of Apixaban from its Nitro Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Apixaban, focusing on the critical step of reducing the nitro precursor, 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, to its corresponding aniline intermediate. The control of impurities during this transformation is paramount to ensuring the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to empower researchers and drug development professionals to overcome common challenges in this synthetic route.

Understanding the Landscape of Impurities

Impurities in Apixaban can be broadly classified into two categories: process-related impurities and degradation products.[1] The synthesis from a nitro precursor introduces specific challenges, primarily centered around the reduction step. Incomplete reactions, side-reactions, and subsequent degradation can lead to a complex impurity profile. A robust manufacturing process must be designed to control these impurities effectively.[2]

Common Impurities Originating from the Nitro Precursor Route
Impurity TypePotential Source / Formation PathwayRecommended Control Strategy
Unreacted Nitro Precursor Incomplete reduction reaction due to insufficient reducing agent, inactive catalyst, or non-optimal reaction conditions.Optimize stoichiometry of reducing agent; ensure catalyst quality and activity; control reaction temperature and time.
Dimer Impurities (Azo/Azoxy) Formed during nitro group reduction via condensation of intermediate nitroso and hydroxylamine species.Maintain strict temperature control; optimize pH; control the rate of addition of the reducing agent.
N-Nitroso Impurities Reaction of secondary amine functionalities in the Apixaban structure with trace nitrosating agents (e.g., nitrites).[3]Avoid reagents/solvents containing nitrites; maintain strict pH control during subsequent steps; use specific LC-MS/MS methods for detection.[3]
Mono-chloro Impurity Can form during the chlorination of the piperidin-2-one intermediate if solvents like dichloromethane or chloroform are used.[4]Utilize a more suitable solvent such as chlorobenzene for the chlorination step.[4]
Degradation Products Hydrolysis of the final compound or intermediates under acidic or basic conditions.[1]Ensure neutral pH during work-up and purification; avoid excessive heat.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My HPLC analysis shows a significant amount of unreacted 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. What are the likely causes and how can I improve the conversion?

A1: Incomplete reduction is a common issue. The root cause often lies in one of three areas: the reducing agent/catalyst, the reaction conditions, or solvent effects.

  • Causality: The reduction of an aromatic nitro group is a catalytic or stoichiometric process that requires complete transfer of electrons. If the catalyst is poisoned or the reducing agent is depleted or degraded, the reaction will stall.

  • Troubleshooting Steps:

    • Catalyst Activity (for Catalytic Hydrogenation, e.g., with Raney Nickel): Ensure the catalyst is fresh and active. If using Raney Nickel, it should be thoroughly washed to remove any residual alkali which can affect the reaction. A catalytic reduction of the nitro-substrate with hydrazine hydrate and Raney nickel has been shown to achieve high yields.[5]

    • Reducing Agent Stoichiometry (for chemical reductions, e.g., with Sodium Sulfide): Verify the purity and molar equivalent of your reducing agent. For instance, a method using sodium sulfide nonahydrate requires multiple additions to drive the reaction to completion.[6] Ensure you are using the correct stoichiometry based on the hydrated form of the reagent.

    • Reaction Temperature & Time: Low temperatures can lead to slow reaction rates, while excessively high temperatures can promote side reactions. Monitor the reaction progress by TLC or HPLC at regular intervals to determine the optimal reaction time. For example, a reaction with sodium sulfide may require heating to 75-80°C for several hours.[6]

    • Solvent Purity: Ensure your solvents are anhydrous and free from contaminants that could poison the catalyst or react with the reducing agent.

Q2: I have identified dimer impurities, specifically with m/z values corresponding to azo or azoxy species. What is the mechanism of their formation and how can I prevent them?

A2: Dimer impurities are classic byproducts of aromatic nitro group reductions. They are formed when partially reduced intermediates condense.

  • Mechanism of Formation: The reduction proceeds through nitroso and hydroxylamine intermediates. Under certain conditions (e.g., neutral or slightly alkaline pH), these intermediates can react with each other to form azoxy (-N=N(O)-) linkages, which can be further reduced to azo (-N=N-) compounds.

  • Prevention and Control Workflow:

    cluster_0 Prevention Strategy A Start: Nitro Reduction B Control pH (Slightly Acidic) A->B C Strict Temperature Control (e.g., 0-10°C initial phase) A->C D Control Reagent Addition (Slow, Sub-surface) A->D E Minimize Intermediates (Nitroso, Hydroxylamine) B->E C->E D->E F Reduce Dimer Formation E->F G Target: High Purity Amine F->G

    Caption: Logical workflow for minimizing dimer formation.

  • Detailed Explanation:

    • pH Control: Maintaining a slightly acidic environment can often suppress dimer formation by ensuring the hydroxylamine intermediate is protonated, making it less likely to condense.

    • Temperature Management: Keep the reaction temperature low, especially during the initial phase of the reduction. This slows the rate of the condensation side reactions more than the primary reduction reaction.

    • Controlled Addition: Add the reducing agent slowly and below the surface of the reaction mixture. This prevents localized high concentrations of the reducing agent and intermediates, which can favor dimerization.

Q3: Regulatory guidelines are strict on N-nitroso impurities. What are the specific risks during this synthesis and what are the definitive control strategies?

A3: The risk of N-nitroso impurity formation is significant in any synthesis involving secondary amines, which are present in the Apixaban structure.[3] These impurities are often potent genotoxic carcinogens, making their control a critical aspect of quality assurance.[3][7]

  • Risk Factors:

    • Nitrosating Agents: The primary risk is the presence of residual nitrites or other nitrosating agents in reagents, starting materials, or solvents.[3]

    • Acidic Conditions: The nitrosation reaction is typically catalyzed under acidic conditions.[3]

  • Control Strategies:

    • Raw Material Sourcing: Scrutinize the specifications for all raw materials, especially amines and reagents like sodium nitrite if used in other steps, to ensure they have very low levels of residual nitrites. Use low-nitrite grade excipients if performing formulation.[3]

    • Process Control: Maintain strict pH control, particularly avoiding acidic conditions in steps following the formation of the secondary amine.

    • Quenching Agents: Consider the use of scavengers like ascorbic acid or urea in specific steps if the risk is high, as these can react with and destroy nitrosating agents.

    • Dedicated Analytical Monitoring: Implement a highly sensitive and specific analytical method, such as LC-MS/MS, to detect and quantify any potential N-nitroso impurities.[3][8] This is a mandatory requirement by most regulatory agencies.[3]

Q4: Beyond specific impurities, what are the best practices for achieving high overall purity of the crude 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one intermediate?

A4: Achieving high purity is a combination of optimized reaction execution and effective purification.

  • Reaction Monitoring: Do not rely on time alone. Actively monitor the reaction's progress using HPLC or TLC.[4] The reaction should be considered complete only when the starting nitro material is consumed to an acceptable level (e.g., <0.5%).

  • Solvent Selection: The choice of solvent can influence both the reaction rate and the impurity profile. For the chlorination step prior to forming the morpholino adduct, using chlorobenzene instead of dichloromethane has been shown to prevent the formation of a mono-chloro impurity.[4]

  • Work-up and Isolation: After the reaction is complete, the work-up procedure is critical. Quench the reaction appropriately, and perform extractions to remove inorganic salts and other water-soluble impurities.

  • Purification/Crystallization: The crude product should be purified. A common and effective method is recrystallization. A mixture of isopropyl alcohol and water has been reported to be effective for purifying related intermediates, achieving purity of around 99% by HPLC.[4] Develop a robust crystallization process by carefully selecting the solvent system, cooling profile, and agitation rate to ensure consistent purity and crystal form.

Experimental Protocols

The following protocols are provided as a starting point. They should be optimized for your specific laboratory conditions and scale.

Protocol 1: Catalytic Reduction of Nitro Precursor using Hydrazine/Raney Ni

This protocol is based on a reported high-yield method for the reduction of the nitro intermediate.[5]

  • Setup: To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (1.0 eq).

  • Solvent: Add a suitable solvent, such as ethanol or methanol (10 volumes).

  • Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 10-20% w/w) in the same solvent. Caution: Raney Nickel is pyrophoric and must be handled with care under a wet solvent layer.

  • Heating: Heat the mixture to a gentle reflux (approx. 60-70°C).

  • Hydrazine Addition: Add hydrazine hydrate (3.0-5.0 eq) dropwise over 1-2 hours, maintaining the reflux. The addition is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at reflux and monitor its progress by HPLC every hour. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully filter the reaction mixture through a bed of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can ignite. Wash the filter cake thoroughly with the reaction solvent.

  • Isolation: Concentrate the combined filtrate under reduced pressure to obtain the crude 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Protocol 2: RP-HPLC Method for Impurity Profiling

This is a general stability-indicating HPLC method adapted from published literature for the analysis of Apixaban and its impurities.[9][10]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector.[8]

  • Column: Puratis C18 (250 x 4.6 mm, 5 µm) or equivalent.[9][10]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[10]

  • Detection Wavelength: 280 nm.[9][10]

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    25 10 90
    30 10 90
    31 90 10

    | 35 | 90 | 10 |

  • Sample Preparation: Dissolve the sample accurately in a suitable diluent (e.g., a 1:1 mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Analytical Workflow Visualization

Sources

managing reaction exotherms in 4-nitrophenyl chloroformate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Process Chemistry. This guide provides authoritative, field-proven strategies for managing the thermal hazards associated with 4-nitrophenyl chloroformate (4-NPC) activations.

Section 1: Mechanistic Foundations of the 4-NPC Exotherm

To troubleshoot a reaction, one must first understand the causality of its physical behavior. 4-Nitrophenyl chloroformate is a highly electrophilic reagent used to activate alcohols and amines, forming mixed carbonates and carbamates[1].

The intense heat generated during this process is not caused by a single event, but by a rapid, dual-stage exothermic cascade:

  • Nucleophilic Acyl Substitution: The nucleophile (alcohol/amine) attacks the chloroformate carbonyl. The expulsion of the chloride ion and the formation of the activated intermediate release significant bond-formation energy.

  • Acid-Base Neutralization: The reaction liberates equimolar amounts of hydrogen chloride (HCl). A tertiary amine base (e.g., triethylamine, pyridine, or DMAP) is required to scavenge this acid. The resulting acid-base neutralization is instantaneous and highly exothermic[2].

When these two rapid kinetic events occur simultaneously, the heat generation rate ( qrxn​ ) can easily exceed the heat removal rate ( qcool​ ) of standard laboratory glassware, leading to a thermal runaway if not strictly controlled[3].

Section 2: Troubleshooting Guides & FAQs

Q1: Why did my reaction temperature spike uncontrollably upon adding 4-NPC? A1: This is a classic thermal runaway caused by reagent accumulation. If 4-NPC is added too rapidly to a concentrated solution of nucleophile and base, the reaction kinetics outpace the cooling capacity of your vessel. Solution: Transition from batch addition to semi-batch (dosed) addition. Dissolve the 4-NPC in an inert solvent (e.g., anhydrous dichloromethane) and add it dropwise via an addition funnel. Maintain the internal temperature strictly between -11 °C and 0 °C[2].

Q2: My reaction mixture turned intensely yellow immediately, and my final yield is low. What happened? A2: An intense, early onset of yellow coloration indicates the premature release of the 4-nitrophenoxide leaving group[4]. This is typically caused by two factors:

  • Localized Heating: Poor exotherm management causes micro-environments of high temperature, leading to the thermal decomposition of 4-NPC[4].

  • Moisture Contamination: 4-NPC is highly moisture-sensitive. Water acts as a competing nucleophile, hydrolyzing the reagent into 4-nitrophenol (yellow), CO₂, and HCl[4]. Solution: Ensure strictly anhydrous conditions (flame-dried glassware, inert atmosphere) and increase your stirring rate to eliminate thermal gradients.

Q3: How do I safely scale up a 4-NPC activation from 100 mg to 50 g? A3: Scale-up fundamentally changes the thermodynamics of your system. You are transitioning from surface-area-dependent cooling (lab scale) to volume-dependent heat generation (process scale). Solution: Before scaling, perform reaction calorimetry (e.g., Accelerating Rate Calorimetry or Differential Scanning Calorimetry) to determine the adiabatic temperature rise ( ΔTad​ )[3]. Ensure your reactor's chilling jacket can handle the maximum expected heat release rate, and implement automated dosing interlocked with the internal thermocouple.

Section 3: Quantitative Process Safety Parameters

To design a safe scale-up process, refer to the following standard thermal parameters associated with chloroformate activations.

Thermodynamic ParameterTypical Range / ValueProcess Scale-up Implication
Enthalpy of Reaction ( ΔHrxn​ ) -100 to -150 kJ/molHighly exothermic; requires active jacket cooling and dosed addition.
Adiabatic Temp Rise ( ΔTad​ ) 40 °C to 80 °CPotential to boil low-boiling solvents (e.g., DCM) if cooling fails.
Optimal Reaction Temp -15 °C to 0 °CSuppresses side reactions and manages the heat generation rate.
Base Neutralization Heat ~ -50 kJ/molSignificant contributor to the initial temperature spike upon reagent contact.

Section 4: Self-Validating Experimental Protocol

The following methodology represents a self-validating system for the safe synthesis of a 4-nitrophenyl carbonate intermediate. The protocol uses real-time thermal feedback to dictate the pace of the experiment.

Step-by-Step Methodology:

  • System Purging & Setup: Flame-dry a 3-neck round-bottom flask equipped with a PTFE-coated magnetic stir bar, an internal thermocouple, and a pressure-equalizing addition funnel. Purge the system with dry Nitrogen gas for 15 minutes.

  • Substrate Charging: Dissolve the target alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) at a concentration of 10 mL/g. Inject triethylamine (TEA) (2.0 equiv) via syringe.

  • Thermal Equilibration: Submerge the reaction flask in a dry-ice/brine cooling bath. Wait until the internal thermocouple registers a stable temperature of -11 ± 2 °C[2]. Validation check: Do not proceed until the temperature is stable for 5 minutes.

  • Reagent Preparation: In a separate dry flask, dissolve 4-NPC (1.1 equiv) in anhydrous DCM (5 mL/g). Transfer this solution to the addition funnel.

  • Dosed Addition & Thermal Interlock: Begin dropwise addition of the 4-NPC solution. Monitor the internal thermocouple continuously. The addition rate must be dynamically adjusted so that the internal temperature never exceeds -5 °C. If the temperature hits -5 °C, halt the addition immediately and allow the bath to absorb the heat.

  • Completion & Workup: Once the addition is complete, maintain the cooling bath for 30 minutes. The reaction is successful and controlled if the solution exhibits a pale yellow tint rather than a dark, opaque orange[4]. Gradually remove the bath and allow the mixture to warm to room temperature before aqueous quenching.

Section 5: Exotherm Management Logic

The diagram below illustrates the strict logical workflow required to safely execute the protocol described above.

ExothermManagement Start Initiate 4-NPC Addition (Target Temp: -11°C) Monitor Monitor Internal Thermocouple Start->Monitor Decision Is Temp > -5°C? Monitor->Decision Halt HALT ADDITION Increase Cooling Decision->Halt Yes Continue Continue Dropwise Addition Decision->Continue No Halt->Monitor Temp Recovers Continue->Monitor Ongoing Complete Addition Complete Maintain Stirring Continue->Complete Reagent Depleted

Fig 1. Closed-loop decision workflow for managing 4-NPC reaction exotherms via thermal monitoring.

References

  • Wipf, P., et al. "Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection." Organic Syntheses, 2020, 97, 96-124. Available at:[Link]

  • Crowl, D. A., & Louvar, J. F. "Chemical Process Safety: Fundamentals with Applications." Prentice Hall, 3rd Edition. Available at:[Link]

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Validation & Comparative

kinetic analysis of 4-nitrophenyl carbamate vs carbonate hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of protecting group kinetics is critical for designing efficient synthetic routes and stable prodrug linkers. Among base-labile protecting groups, 4-nitrophenyl carbonates and 4-nitrophenyl carbamates are highly valued for their orthogonality and the convenient spectroscopic traceability of their deprotection.

However, despite their structural similarities, these two functional groups exhibit drastically different kinetic profiles during alkaline hydrolysis. This guide provides an objective, data-driven comparison of their hydrolysis kinetics, the underlying physical organic mechanisms, and a field-proven experimental protocol for kinetic validation.

Mechanistic Divergence: BAc2 vs. E1cB Pathways

The kinetic disparity between 4-nitrophenyl carbonates and carbamates is fundamentally rooted in their ground-state electronic configurations, which dictate entirely different hydrolysis pathways.

Carbonate Hydrolysis (BAc2 Mechanism): In a carbonate linkage, the carbonyl carbon is flanked by two oxygen atoms. While oxygen is highly electronegative (providing inductive electron withdrawal), its ability to donate lone-pair electron density into the carbonyl π∗ orbital via resonance is relatively weak. Consequently, the carbonyl carbon remains highly electron-poor and susceptible to nucleophilic attack. Hydrolysis typically proceeds via a bimolecular base-catalyzed acyl-oxygen cleavage (BAc2) mechanism 1. Hydroxide ions attack the electrophilic carbonyl carbon to form an anionic tetrahedral intermediate, which rapidly collapses to expel the 4-nitrophenolate leaving group 2.

Carbamate Hydrolysis (E1cB Mechanism): Conversely, the nitrogen atom in a carbamate is a superior resonance donor compared to oxygen. The strong nN​→πC=O∗​ delocalization significantly lowers the ground-state energy of the molecule and neutralizes the electrophilicity of the carbonyl carbon. Direct nucleophilic attack by hydroxide is kinetically disfavored. Instead, for carbamates possessing an N-H bond, base-catalyzed hydrolysis shifts to an Elimination Unimolecular conjugate Base (E1cB) mechanism [[3]](). The hydroxide base first abstracts the slightly acidic N-H proton in a fast equilibrium step. The resulting carbamate anion then undergoes rate-limiting unimolecular decomposition, expelling the 4-nitrophenoxide leaving group to generate a highly reactive isocyanate intermediate, which is subsequently hydrolyzed to an amine and carbon dioxide.

Mechanisms cluster_carbonate Carbonate Hydrolysis (BAc2) cluster_carbamate Carbamate Hydrolysis (E1cB) C_start 4-Nitrophenyl Carbonate (Electrophilic Carbonyl) C_inter Tetrahedral Intermediate (Anionic) C_start->C_inter + OH⁻ (Rate Limiting) C_end 4-Nitrophenolate + Products C_inter->C_end Fast Collapse Cb_start 4-Nitrophenyl Carbamate (Resonance Stabilized) Cb_deprot Carbamate Anion (Deprotonated N) Cb_start->Cb_deprot + OH⁻ (Fast Equilibrium) Cb_iso Isocyanate Intermediate (Highly Reactive) Cb_deprot->Cb_iso Rate Limiting Expulsion Cb_end 4-Nitrophenolate + Products Cb_iso->Cb_end + H₂O (Fast)

Caption: Mechanistic divergence between carbonate (BAc2) and carbamate (E1cB) alkaline hydrolysis.

Quantitative Kinetic Comparison

Because nucleophilic addition is much more favorable on the electron-poor carbonyl carbon of the carbonate, it hydrolyzes significantly faster than the carbamate across all pH levels [[4]](). Carbamates require highly basic environments to drive the initial deprotonation step required for the E1cB pathway.

Parameter4-Nitrophenyl Carbonate4-Nitrophenyl Carbamate
Functional Group Linkage -O-C(=O)-O-Ar-NH-C(=O)-O-Ar
Carbonyl Electrophilicity High (Weak O-resonance)Low (Strong N-resonance)
Predominant Mechanism BAc2 (Tetrahedral Intermediate)E1cB (Isocyanate Intermediate)
Relative Hydrolysis Rate Fast at all pH levelsSlow; requires highly basic pH
Optimal Deprotection pH pH > 10pH > 12
Leaving Group pKa​ 7.15 (4-Nitrophenol)7.15 (4-Nitrophenol)

Self-Validating Kinetic Protocol: UV-Vis Spectrophotometry

To objectively compare the hydrolysis rates, a continuous spectrophotometric assay is employed. This protocol is designed as a self-validating system : it incorporates isosbestic point monitoring to confirm the absence of long-lived intermediates, ensuring that the pseudo-first-order kinetic assumptions remain mathematically sound 5.

Step-by-Step Methodology:

  • Buffer Preparation (Causality: Ionic Strength Control): Prepare a series of aqueous buffers (e.g., sodium phosphate, borate, or NaOH solutions for pH 8–14). Critically, adjust the ionic strength to a constant 0.2 M using KCl. Why? Hydrolysis rates are highly sensitive to ionic strength variations; maintaining a constant ionic environment ensures that changes in kobs​ are strictly pH-dependent.

  • Substrate Stock Preparation: Dissolve the 4-nitrophenyl carbonate and carbamate in anhydrous DMSO to a concentration of 10 mM. Why? Anhydrous conditions prevent premature background hydrolysis before the assay begins.

  • Thermal Equilibration: Transfer 2.97 mL of the selected buffer into a quartz cuvette. Place the cuvette in a Peltier-controlled UV-Vis spectrophotometer and equilibrate to exactly 25.0 °C. Blank the instrument against this buffer.

  • Reaction Initiation: Inject 30 µL of the substrate stock into the cuvette (final concentration: 100 µM) and mix rapidly via inversion. Why? This keeps the organic co-solvent concentration at ~1% (v/v), minimizing solvent-induced deviations in the dielectric constant of the aqueous medium.

  • Data Acquisition (Causality: Spectroscopic Tracking): Monitor the reaction continuously at 400–413 nm, which corresponds to the λmax​ of the released 4-nitrophenolate anion 4, 6. Periodically scan the 300–500 nm range. The presence of a clean isosbestic point validates that the reaction is a direct A→B conversion without the buildup of stable intermediates 5.

  • Data Processing: Plot the absorbance ( At​ ) versus time. Fit the data to the integrated first-order rate equation: At​=A∞​−(A∞​−A0​)e−kobs​t to extract the pseudo-first-order rate constant ( kobs​ ).

Workflow Step1 Buffer Prep (Constant Ionic Strength) Step2 Thermal Equilibration (25.0 °C) Step1->Step2 Step3 Rapid Injection (<1% DMSO) Step2->Step3 Step4 UV-Vis Monitoring (400-413 nm) Step3->Step4 Step5 Isosbestic Validation & Kinetic Fitting Step4->Step5

Caption: Step-by-step experimental workflow for self-validating spectrophotometric kinetic analysis.

Summary for Drug Development Professionals

When designing prodrugs or planning multi-step organic syntheses, the choice between a carbonate and a carbamate linker should be dictated by the required stability profile. If rapid cleavage under mildly basic conditions is required, the carbonate is the superior choice due to its inherent electrophilicity. If the linker must survive a wider range of pH conditions and only undergo cleavage under targeted, strongly basic environments (or specific enzymatic action), the resonance-stabilized carbamate provides the necessary kinetic stability.

References

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUrpVlHMCGlH9qyYebBJdwb5nK9tl7umTWjsM1G-3B4pBV_fcDe-X7gddtHOl1Iee43qMOS2af17Qx6DGYl9-ZIrAHQ-4JmyY2Hh_diB1nzTXXhTIIwltwkWmGruj70x7q4qiytRsleYvIsLRbj3MWJbfjHA8IlOiZOlzS0o4TOI4LF04S80o-6uaBv6qzVgtibd3b5Dgp4ycvokVXo-vogi1G8Z4UMUw3S8c7SI0NQVw6cJZNZBloOMVdfcphbx9m0JlA3W8LFm9t0phGOPo=]
  • 4-Nitrophenyl carbamate. Vulcanchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8wPxi3wAawLDMBcnPBU00uBbcAUH4eCGJcydpTIF0yMeMOWM-Vats6Yb203v_Sacnl8yOnOlqHD_FWE0wUIFTCkD-HtV158uyTtXU3rMerRfwdX1Mji88vKy3cDvlUCZ_L-p9HiM=]
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The Industrial Chemist's Compass: A Comparative Guide to Apixaban Precursors in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For the modern medicinal chemist and process development scientist, the journey of a drug from a promising molecule to a life-saving therapy is paved with critical decisions. Among the most crucial is the selection of a synthetic route that is not only efficient and high-yielding but also economically viable and scalable. This guide provides an in-depth comparative analysis of the primary precursors used in the large-scale synthesis of Apixaban, a leading oral anticoagulant. We will dissect the synthetic strategies, evaluate their efficiencies with supporting experimental data, and offer insights into the practical challenges and advantages of each approach, grounded in established chemical principles and real-world process considerations.

Introduction: The Synthetic Challenge of Apixaban

Apixaban, with its complex heterocyclic core, presents a significant synthetic challenge, particularly in the context of multi-ton-scale production. The molecule's structure, featuring a pyrazole fused to a dihydropyridinone and two substituted phenyl rings, necessitates a multi-step synthesis. The efficiency of the overall process is heavily dictated by the choice of the initial building blocks—the precursors that will be elaborated to construct the final active pharmaceutical ingredient (API). This guide will focus on the three major historical and current precursors that have defined the manufacturing landscape of Apixaban: p-iodoaniline, p-nitroaniline, and 4-chloronitrobenzene.

The Legacy Route: The Pros and Cons of p-Iodoaniline

The initial synthetic routes to Apixaban often relied on p-iodoaniline as a key precursor. This approach, while foundational, has been largely superseded in modern manufacturing due to significant economic and process-related drawbacks.

Synthetic Strategy

The synthesis commencing with p-iodoaniline typically involves the initial formation of an iodinated lactam intermediate, which is then carried through a series of transformations including a critical copper-catalyzed Ullmann coupling reaction to introduce the second piperidinone-bearing phenyl ring.

Experimental Protocol: Synthesis of 1-(4-iodophenyl)piperidine-2-one [1]

A representative laboratory-scale procedure is as follows:

  • To a solution of 4-iodoaniline (100 gm) in tetrahydrofuran (700 mL), triethylamine (103.6 gm) is added.

  • The mixture is cooled to 0-5 °C, and a solution of 5-bromopentanoyl chloride (114.0 gm) in tetrahydrofuran (100 mL) is added slowly, maintaining the temperature for 2 hours.

  • Potassium hydroxide pellets (86.0 gm) are then added at 0-5 °C, and the reaction is maintained for 3 hours.

  • After completion, the reaction is acidified with 2N HCl and extracted with dichloromethane.

  • The organic layer is concentrated, and the resulting solid is purified by recrystallization from a mixture of ethyl acetate and isopropyl ether to yield 1-(4-iodophenyl)piperidine-2-one.

    • Yield: 107 gm

    • HPLC Purity: 99.9%[1]

The Ullmann Coupling: A Significant Hurdle

A critical and often low-yielding step in this synthetic pathway is the Ullmann coupling reaction. This copper-catalyzed cross-coupling is notorious for requiring harsh reaction conditions and often results in modest yields, making it undesirable for large-scale industrial production. Reports indicate that the yield for this key transformation can be as low as 21-29%, significantly impacting the overall efficiency and cost of the synthesis.[2]

Efficacy and Economic Considerations

The primary drawback of the p-iodoaniline route is the high cost of the starting material itself. Furthermore, the inefficiencies of the Ullmann coupling contribute to a low overall yield, making this pathway economically uncompetitive for commercial-scale manufacturing.

The Workhorse Precursor: The Rise of p-Nitroaniline

To overcome the limitations of the iodo-route, process chemists turned to the more economical and readily available precursor, p-nitroaniline. This has become a widely adopted and optimized approach for the industrial synthesis of Apixaban.

Synthetic Strategy

The synthesis from p-nitroaniline involves the initial formation of N-(4-nitrophenyl)-5-chloropentanamide, followed by cyclization to 1-(4-nitrophenyl)piperidin-2-one. This intermediate is then subjected to a series of reactions including dichlorination, condensation with morpholine, and subsequent cyclization to form the core of the Apixaban molecule.

Diagram: Synthetic Workflow from p-Nitroaniline

G pNitroaniline p-Nitroaniline Intermediate1 N-(4-nitrophenyl)-5-chloropentanamide pNitroaniline->Intermediate1 5-chlorovaleryl chloride Intermediate2 1-(4-nitrophenyl)piperidin-2-one Intermediate1->Intermediate2 Potassium tert-butoxide Intermediate3 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one Intermediate2->Intermediate3 PCl5 Intermediate4 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one Intermediate3->Intermediate4 Morpholine, Triethylamine

Caption: Key intermediates in the synthesis of Apixaban from p-nitroaniline.

Detailed Experimental Protocol and Efficacy

The following is a detailed, multi-step protocol for the synthesis of a key intermediate from p-nitroaniline, with reported yields and purity at each stage, demonstrating a robust and scalable process.[3]

Step 1: Synthesis of N-(4-nitrophenyl)-5-chloropentanamide

  • Procedure: p-Nitroaniline is reacted with 5-chlorovaleryl chloride in the presence of a base.

  • Yield: Quantitative (100%)[3]

  • HPLC Purity: 99.83%[3]

Step 2: Synthesis of 1-(4-nitrophenyl)piperidin-2-one

  • Procedure: The product from Step 1 is cyclized using potassium tert-butoxide in tetrahydrofuran.

  • Yield: 83%[3]

  • HPLC Purity: 98.78%[3]

Step 3: Synthesis of 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one

  • Procedure: The lactam from Step 2 is reacted with phosphorus pentachloride in chlorobenzene.

  • Yield: 80%[3]

  • HPLC Purity: 99.83%[3]

Step 4: Synthesis of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

  • Procedure: The dichloro-lactam from Step 3 is condensed with morpholine in the presence of triethylamine.

  • Yield: 72%[3]

  • HPLC Purity: 98.67%[3]

This optimized process for a key intermediate boasts an impressive overall yield of approximately 48% over four steps, with high purity at each stage.[3] The total synthesis of Apixaban from p-nitroaniline has been reported with an overall yield of about 33%, with the final amidation step achieving a yield of up to 93%.[4]

Causality Behind Experimental Choices

The choice of p-nitroaniline is primarily driven by its lower cost compared to p-iodoaniline. The subsequent synthetic steps are designed for scalability and robustness. For instance, the use of potassium tert-butoxide for cyclization is a common and effective method for forming lactams. The dichlorination with phosphorus pentachloride followed by condensation with morpholine is a well-established strategy for introducing the morpholine moiety and creating the dihydropyridinone ring system.

An Alternative Cost-Effective Precursor: 4-Chloronitrobenzene

More recently, synthetic routes starting from the even more economical 4-chloronitrobenzene have been developed, further driving down the manufacturing cost of Apixaban.

Synthetic Strategy

This route begins with the condensation of 4-chloronitrobenzene with piperidine, followed by a series of oxidations and cyclizations to build the Apixaban core. A notable feature of this route is the use of sodium chlorite for the oxidation of the piperidine ring to the corresponding lactam.[5][6]

Diagram: Synthetic Pathway from 4-Chloronitrobenzene

G Chloronitrobenzene 4-Chloronitrobenzene IntermediateA 1-(4-nitrophenyl)piperidine Chloronitrobenzene->IntermediateA Piperidine, Na2CO3 IntermediateB 1-(4-nitrophenyl)piperidin-2-one IntermediateA->IntermediateB NaClO2, CO2 IntermediateC 1-(4-aminophenyl)piperidin-2-one IntermediateB->IntermediateC FeCl3/Charcoal, Hydrazine IntermediateD 1-(4-(piperidin-1-yl)phenyl)piperidin-2-one IntermediateC->IntermediateD 1,5-dibromopentane, K2CO3

Caption: Key transformations in the synthesis of an Apixaban intermediate from 4-chloronitrobenzene.

Experimental Protocol and Efficacy

The following protocol outlines the initial steps of the synthesis starting from 4-chloronitrobenzene, highlighting the high efficiency of these early transformations.[6][7]

Step 1: Synthesis of 1-(4-nitrophenyl)piperidine

  • Procedure: A mixture of 4-chloronitrobenzene, sodium carbonate, and piperidine is heated to reflux.

  • Yield: 98%[6][7]

Step 2: Synthesis of 1-(4-nitrophenyl)piperidin-2-one

  • Procedure: The product from Step 1 is oxidized using sodium chlorite under a carbon dioxide atmosphere.

  • Yield: 97%[6][7]

Step 3: Reduction of the Nitro Group

  • Procedure: The nitro group is reduced using a catalytic amount of FeCl3/Charcoal and aqueous hydrazine.

  • Yield: 95%[6][7]

Step 4: Cycloaddition to form the second piperidine ring

  • Procedure: The resulting aniline derivative is reacted with 1,5-dibromopentane in the presence of potassium carbonate.

  • Yield: 90%[7]

This four-step sequence to a key dicyclic intermediate proceeds with an impressive overall yield of approximately 81%.[7] The total synthesis of Apixaban via this route has been reported with an overall yield of 35%.[5]

Advantages of the 4-Chloronitrobenzene Route

The primary advantage of this route is the use of inexpensive and readily available starting materials. The reactions are generally high-yielding and utilize mild conditions, avoiding the need for expensive and hazardous reagents. Furthermore, many of the intermediates can be purified by simple slurry or recrystallization, eliminating the need for costly and time-consuming column chromatography.[5][6]

Comparative Efficacy of Apixaban Precursors

The choice of precursor has a profound impact on the overall efficiency, cost, and environmental footprint of Apixaban synthesis. The following table provides a comparative summary of the key performance indicators for the three major synthetic routes.

Featurep-Iodoaniline Routep-Nitroaniline Route4-Chloronitrobenzene Route
Starting Material Cost HighModerateLow
Overall Yield Low (significantly impacted by Ullmann coupling)Good (~33%)[4]Good (~35%)[5]
Key Challenging Step Ullmann Coupling (low yield, harsh conditions)Management of multi-step synthesisMulti-step synthesis, potential for impurities
Process Safety Use of copper catalystsUse of PCl5, a corrosive reagentUse of hydrazine, a toxic reagent
Scalability PoorExcellentExcellent
Purification Often requires chromatographyAmenable to crystallizationAmenable to crystallization

The Final Step: Amidation to Apixaban

A common final step in many Apixaban syntheses is the amidation of the corresponding ethyl ester precursor. This transformation is critical to achieving the final API with high purity and yield.

Experimental Protocol: Amidation of Apixaban Ethyl Ester [4]

  • The Apixaban ethyl ester is dissolved in a suitable solvent such as dichloromethane.

  • Diisopropylethylamine is added, and the mixture is cooled to 0-5 °C.

  • Ethyl chloroformate is added dropwise, and the reaction is stirred for 3-5 hours to form a mixed anhydride.

  • Ammonia gas is then passed through the reaction mixture until the reaction is complete.

  • The organic layer is washed, dried, and concentrated to yield Apixaban.

    • Yield: 93%[4]

    • Purity: 99.3%[4]

Impurity Profiling: A Critical Aspect of Synthesis

The nature and level of impurities in the final API are of paramount importance for drug safety and are heavily influenced by the synthetic route. Each of the discussed pathways will generate a unique impurity profile. For example, the use of nitro-aromatic precursors can lead to the formation of potentially genotoxic impurities if the reduction step is incomplete. Rigorous analytical monitoring, typically using High-Performance Liquid Chromatography (HPLC), is essential to ensure that all impurities are identified, quantified, and controlled within acceptable limits.[8][9][10][11][12]

Conclusion: A Clear Trajectory Towards Greener and More Cost-Effective Synthesis

The evolution of Apixaban synthesis provides a compelling case study in the continuous improvement of pharmaceutical manufacturing. The progression from the expensive and inefficient p-iodoaniline route to the more economical and robust processes starting from p-nitroaniline and 4-chloronitrobenzene demonstrates the industry's drive towards more sustainable and cost-effective production methods.

For researchers and drug development professionals, the choice of precursor is a strategic decision with far-reaching implications. While the p-nitroaniline route is a well-established and high-yielding process, the newer 4-chloronitrobenzene route offers further cost advantages and utilizes a novel and efficient oxidation strategy. The selection of the optimal route will depend on a variety of factors, including the scale of production, cost of raw materials, and the specific capabilities of the manufacturing facility. This guide has provided the foundational data and insights to inform this critical decision-making process, ultimately contributing to the efficient and reliable supply of this important anticoagulant therapy.

References

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  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)
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  • The synthesis method of Apixaban. (2024). ChemicalBook.
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  • International Journal of Pharmaceutical Sciences Review and Research. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban.
  • Gu, X., Xu, J., & Lu, M. (2016). Method for preparing antithrombotic medicament apixaban. CN 103896940 B.
  • Chromatographic Techniques for Apixaban Impurity Profiling: Application Notes and Protocols. (2025). Benchchem.
  • ResolveMass Laboratories Inc. (2025). Nitrosamine testing in Apixaban.
  • Gu, X., Xu, J., & Lu, M. (2015). Synthetic method of novel apixaban precursor compound. CN 104387383 A.
  • F.I.S. Fabbrica Italiana Sintetici S.P.A. (2019). Key Intermediates And Impurities Of The Synthesis Of Apixaban.
  • Dong, W., et al. (2023). A practical synthesis for the key intermediate (G) of Apixaban.
  • Pinto, D. J. P., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356.
  • Satheesh, D., et al. (2022). Synthesis and characterization of impurities of Apixaban drug substance—An anticoagulant. Journal of Heterocyclic Chemistry, 59(10), 1736-1741.
  • Wang, Y., et al. (2017). Design, synthesis, and biological activity of novel tetrahydropyrazolopyridone derivatives as FXa inhibitors with potent anticoagulant activity. Bioorganic & Medicinal Chemistry, 25(10), 2800-2810.

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Assessing the Orthogonality of 4-Nitrophenyl Carbamate Deprotection Conditions

Author: BenchChem Technical Support Team. Date: March 2026

In advanced peptide and small-molecule synthesis, achieving chemoselectivity relies heavily on the strategic deployment of orthogonal protecting groups. As a Senior Application Scientist, I frequently evaluate the utility of base-labile groups to complement traditional acid-labile or hydrogenolysis-labile strategies. The 4-nitrophenyl carbamate (NPC) group has emerged as a highly effective, colorimetrically trackable protecting group[1].

This guide objectively compares NPC’s performance against standard alternatives, detailing the mechanistic causality behind its deprotection and establishing robust, self-validating protocols for orthogonal cleavage.

The Mechanistic Causality of NPC Deprotection

Unlike the tert-butyloxycarbonyl (Boc) group, which relies on the acid-catalyzed formation of a stable tert-butyl cation, the cleavage of NPC is strictly dependent on base-catalyzed hydrolysis[1]. The mechanism is initiated by the nucleophilic attack of a hydroxide ion on the electron-deficient carbamate carbonyl. This forms a tetrahedral intermediate that collapses to expel the 4-nitrophenolate anion. The resulting carbamic acid undergoes rapid, irreversible decarboxylation to liberate the free amine[1].

The Self-Validating Advantage: The expulsion of 4-nitrophenolate provides a built-in optical readout. Under basic conditions (pH > 12), this leaving group exists as a bright yellow anion with a distinct UV-Vis absorption maximum at 413 nm[2]. This allows researchers to continuously monitor reaction kinetics without the need for disruptive LC-MS sampling, creating a self-validating workflow where the visual and spectroscopic data directly correlate with deprotection yield[2].

NPC_Mechanism NPC 4-Nitrophenyl Carbamate (Stable pH < 12) Tetra Tetrahedral Intermediate (Hydroxide Attack) NPC->Tetra OH- (pH > 12) Carbamic Carbamic Acid + 4-Nitrophenolate Tetra->Carbamic Collapse Amine Free Amine + CO2 Carbamic->Amine Decarboxylation

Mechanistic pathway of base-catalyzed 4-nitrophenyl carbamate hydrolysis.

Orthogonality Assessment: NPC vs. Standard Protecting Groups

True orthogonality dictates that one protecting group can be quantitatively removed while leaving another completely intact.

NPC vs. Boc (Bidirectional Orthogonality)

The NPC group is highly stable in acidic environments, making it perfectly orthogonal to Boc[2]. Treating a dual-protected substrate with Trifluoroacetic acid (TFA) will quantitatively cleave the Boc group while the NPC group remains untouched. Conversely, subjecting the substrate to aqueous sodium hydroxide (pH > 12) will rapidly hydrolyze the NPC group while the Boc group, which is completely stable to base, remains intact[3].

Orthogonal_Workflow Start Dual-Protected Substrate (Boc-NH-R-NH-NPC) Acid Acidic Cleavage (TFA / DCM) Start->Acid Pathway 1 Base Basic Hydrolysis (NaOH / H2O, pH > 12) Start->Base Pathway 2 Boc_cleaved NPC-Protected Amine (Boc Removed) Acid->Boc_cleaved 100% NPC Retention NPC_cleaved Boc-Protected Amine (NPC Removed) Base->NPC_cleaved 100% Boc Retention

Bidirectional orthogonal deprotection workflow for Boc and NPC groups.

NPC vs. Fmoc (The Nucleophilicity Caveat)

Evaluating NPC against Fluorenylmethyloxycarbonyl (Fmoc) requires a deep understanding of reagent causality. Both are base-labile, but they operate via fundamentally different mechanisms. Fmoc is typically cleaved via an E1cb mechanism using a secondary amine like piperidine (20% in DMF). However, because NPC is an activated carbamate, piperidine will act as a nucleophile, attacking the NPC carbonyl to irreversibly form a piperidine-urea derivative[3].

To achieve orthogonality, one must replace piperidine with a strong, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU successfully abstracts the acidic Fmoc proton to initiate cleavage but lacks the nucleophilicity required to attack the NPC carbonyl, thereby preserving the NPC group.

Fmoc_NPC_Logic Substrate Fmoc-NH-R-NH-NPC Piperidine 20% Piperidine/DMF (Nucleophilic Base) Substrate->Piperidine Standard Fmoc Cleavage DBU 1% DBU/DMF (Non-Nucleophilic Base) Substrate->DBU Optimized Fmoc Cleavage Urea Fmoc Cleaved + NPC Converted to Urea Piperidine->Urea Side Reaction (Urea Formation) Success Fmoc Cleaved + NPC Intact DBU->Success E1cb mechanism only

Logical reagent selection to prevent urea formation during Fmoc/NPC orthogonal cleavage.

Comparative Performance Data

The following table summarizes the stability and cleavage conditions of NPC compared to industry-standard alternatives, providing a clear matrix for synthetic planning[1][3].

Protecting GroupPrimary Cleavage ReagentCleavage MechanismStability (pH < 3)Stability (pH > 12)Orthogonal to NPC?
NPC NaOH / H₂O (pH > 12)Base-Catalyzed HydrolysisHighly StableLabile N/A
Boc 50% TFA / DCMAcid-Catalyzed CleavageLabile Highly StableYes (Bidirectional)
Cbz H₂ / Pd-CCatalytic HydrogenolysisStableStableYes (Bidirectional)
Fmoc 20% Piperidine / DMFBase-Catalyzed (E1cb)StableLabile Yes (Unidirectional w/ DBU)
Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols leverage the innate properties of the NPC group to validate the success of the deprotection.

Protocol A: Selective Deprotection of NPC in the Presence of Boc

Causality: This protocol utilizes a mixed solvent system (THF/H₂O) to ensure the solubility of the organic substrate while providing the necessary aqueous hydroxide ions to drive the hydrolysis of the NPC group. The Boc group remains entirely unaffected due to the absence of acidic protons.

  • Preparation : Dissolve 1.0 mmol of the Boc/NPC dual-protected substrate in 5.0 mL of Tetrahydrofuran (THF).

  • Base Addition : Slowly add 5.0 mL of an aqueous 1.0 M NaOH solution (pH > 12) while stirring at room temperature.

  • Self-Validation (Optical Tracking) : Observe the reaction mixture. A rapid color change to bright yellow indicates the release of the 4-nitrophenolate anion[1].

  • Spectroscopic Confirmation : Take a 10 µL aliquot, dilute in 1 mL of pH 12 buffer, and measure absorbance at 413 nm. The reaction is complete when the absorbance plateaus (typically 30–60 minutes)[2].

  • Workup : Neutralize the reaction to pH 7 using 1.0 M HCl to protonate the free amine and the 4-nitrophenolate (the solution color will fade from yellow to colorless). Extract the Boc-protected free amine using Ethyl Acetate (3 x 15 mL).

Protocol B: Selective Fmoc Cleavage in the Presence of NPC

Causality: Piperidine is avoided to prevent the nucleophilic conversion of NPC to a urea derivative. DBU is utilized as a strictly non-nucleophilic base to abstract the fluorenyl proton without attacking the activated carbamate.

  • Preparation : Dissolve 1.0 mmol of the Fmoc/NPC dual-protected substrate in 10 mL of anhydrous Dimethylformamide (DMF).

  • Base Addition : Add 0.15 mL (approx. 1.0 mmol, 1 equiv) of DBU. Stir at room temperature for 15 minutes.

  • Monitoring : Monitor via TLC or LC-MS for the disappearance of the starting material and the appearance of the dibenzofulvene byproduct. Note: The solution should not turn bright yellow, validating that the NPC group remains intact.

  • Workup : Evaporate the DMF under reduced pressure. Purify the NPC-protected free amine via flash column chromatography to separate it from the dibenzofulvene byproduct.

References
  • Title: Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups Source: Journal of Emerging Investigators URL: [Link]

Sources

advantages of 4-nitrophenyl carbamates as safer isocyanate alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Strategic Advantage of 4-Nitrophenyl Carbamates: Safer, High-Yield Alternatives to Isocyanates in Urea and Polyurethane Synthesis

Introduction

In modern drug development, peptide chemistry, and polymer science, the synthesis of unsymmetrical ureas and carbamates is a fundamental operation. Historically, this relied heavily on the use of to generate highly reactive isocyanate intermediates[1]. However, as an Application Scientist, I frequently encounter the severe limitations of the isocyanate route: extreme toxicity, acute moisture sensitivity leading to symmetrical urea byproducts, and uncontrolled reactivity that can [2].

To circumvent these bottlenecks, 4-nitrophenyl chloroformate (4-NPC) and its resulting 4-nitrophenyl carbamate intermediates have emerged as superior, [3]. This guide objectively compares the performance of 4-nitrophenyl carbamates against traditional isocyanates, providing mechanistically grounded protocols and experimental data to optimize your synthetic workflows.

Mechanistic Causality: Why 4-Nitrophenyl Carbamates Outperform Isocyanates

The core advantage of 4-nitrophenyl carbamates lies in the thermodynamics of their leaving group and their highly controlled electrophilicity.

  • Controlled Electrophilicity: Isocyanates are highly electrophilic cumulated double-bond systems. They react indiscriminately with trace moisture to form unstable carbamic acids, which rapidly decarboxylate into primary amines. These newly formed amines then attack unreacted isocyanates, forming unwanted symmetrical ureas. In contrast, 4-nitrophenyl carbamates are stable to atmospheric moisture and can be isolated, purified, and[4].

  • The 4-Nitrophenolate Advantage: The strong electron-withdrawing nature of the nitro group makes the 4-nitrophenolate anion an excellent leaving group (pKa ≈ 7.15). This enables a controlled addition-elimination mechanism (nucleophilic acyl substitution) when reacted with a second amine, proceeding smoothly at room temperature without the runaway side reactions typical of isocyanates.

  • Self-Validating Reaction Monitoring: A unique, built-in advantage of this system is its colorimetric feedback. As the aminolysis proceeds, the displaced 4-nitrophenolate ion is released into the basic medium, turning the solution bright yellow. This allows for real-time spectrophotometric monitoring at 413 nm, transforming a standard coupling step into a [5].

Visualizing the Synthetic Logic

The following workflow diagram illustrates the divergence in safety, stability, and purity between the two synthetic routes.

Workflow cluster_isocyanate Traditional Isocyanate Route cluster_npc 4-Nitrophenyl Carbamate Route Phosgene Phosgene / Triphosgene Isocyanate Isocyanate Intermediate Phosgene->Isocyanate Amine 1 Urea1 Target Urea (+ Byproducts) Isocyanate->Urea1 Amine 2 NPC_Cl 4-Nitrophenyl Chloroformate Carbamate 4-Nitrophenyl Carbamate NPC_Cl->Carbamate Amine 1 + Base Urea2 Target Urea (High Purity) Carbamate->Urea2 Amine 2 (- 4-Nitrophenol)

Workflow comparison: traditional isocyanate pathway vs. the stable 4-nitrophenyl carbamate route.

Quantitative Performance Comparison

When designing a synthetic route, empirical data dictates reagent selection. The table below summarizes the operational differences based on recent combinatorial chemistry and prodrug synthesis studies[2][6].

ParameterTraditional Isocyanates4-Nitrophenyl Carbamates
Intermediate Stability Poor (Degrades in hours/days)Excellent (Bench-stable for months)
Moisture Sensitivity Extreme (Requires rigorous anhydrous conditions)Low (Tolerates standard lab conditions)
Toxicity Profile High (Requires phosgene precursors)[1]Moderate (Handled as standard organic solid)[3]
Reaction Monitoring Difficult (Requires IR or NMR sampling)Trivial (Visual yellow color or UV-Vis at 413 nm)[5]
Yield in Complex Substrates Low to Moderate (Prone to polymerization)[2]High (75–92% in functionalized libraries)[6]

Case Study: Overcoming Polymerization in Prodrug Synthesis

A defining example of the 4-nitrophenyl carbamate advantage is found in the synthesis of resveratrol prodrugs. When researchers attempted to synthesize N-monosubstituted resveratrol carbamate esters using traditional isocyanates, the high reactivity of the isocyanate group promoted severe side reactions, including the polymerization of the stilbene C=C double bond[2].

By switching to an activated 4-nitrophenyl carbamate intermediate, the researchers achieved controlled transesterification under mild conditions. The stabilized electrophile selectively reacted with the target nucleophile without entraining the delicate double bond, resulting in excellent overall yields of the target prodrugs[2].

Self-Validating Experimental Protocol: Synthesis of Unsymmetrical Ureas

This protocol outlines the two-step synthesis of an unsymmetrical urea. The methodology is designed to be self-validating, utilizing causality-driven solvent and base selections.

Step 1: Synthesis of the Isolable 4-Nitrophenyl Carbamate Intermediate

Causality Note: We use N,N-Diisopropylethylamine (DIEA) instead of Triethylamine (TEA). The steric bulk of DIEA prevents it from acting as a competing nucleophile against the highly reactive chloroformate, ensuring high conversion of the primary amine[7].

  • Preparation: Suspend the primary amine (1.0 eq) and 4-nitrophenyl chloroformate (1.2 eq) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) at 0 °C. Why 0 °C? The initial acylation is highly exothermic; cooling prevents the formation of bis-acylated byproducts.

  • Base Addition: Add DIEA (1.5 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup & Isolation: Acidify slightly with acetic acid to [7]. Evaporate the solvent under reduced pressure. The resulting 4-nitrophenyl carbamate can be purified via flash chromatography or recrystallization.

    • Result: A stable, isolable solid ready for long-term storage or immediate use.

Step 2: Aminolysis to the Target Urea (Self-Validating Step)

Causality Note: The release of the 4-nitrophenolate anion provides direct visual confirmation of the reaction's progress, eliminating the need for constant TLC sampling[5].

  • Activation: Dissolve the purified 4-nitrophenyl carbamate (1.0 eq) in a polar aprotic solvent (e.g., DMF or Acetonitrile) to ensure solubility of both the intermediate and the incoming nucleophile.

  • Coupling: Add the secondary amine (1.1 eq) and a mild base (e.g., K2CO3 or DIEA, 1.5 eq).

  • Self-Validation: Observe the solution. As the reaction proceeds, the mixture will turn a distinct, bright yellow. This is the spectroscopic signature of the 4-nitrophenolate anion (λmax = 413 nm)[5].

  • Completion: Once the absorbance at 413 nm plateaus (or visual yellowing reaches maximum intensity), the reaction is complete.

  • Purification: The highly water-soluble 4-nitrophenolate byproduct is easily removed by washing the organic layer with a mild aqueous base (e.g., 5% Na2CO3), leaving the highly pure unsymmetrical urea in the organic phase.

References[3] Title: 4-Nitrophenyl Chloroformate | High-Purity Reagent & Intermediate

Sources

A Senior Application Scientist's Guide to Comparing Lipase Activity with 4-Nitrophenyl Ester Substrates

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of lipase activity is a cornerstone of enzyme kinetics, inhibitor screening, and biocatalytic process development. Spectrophotometric assays utilizing 4-nitrophenyl (pNP) esters are favored for their simplicity, sensitivity, and suitability for high-throughput applications.[1][2] However, the choice of the pNP ester substrate is not trivial; it is a critical experimental parameter that directly influences the observed enzymatic activity.

This guide provides an in-depth comparison of lipase activity with various 4-nitrophenyl ester substrates. We will explore the biochemical principles, present comparative experimental data, and provide a self-validating protocol to empower you to make informed decisions in your experimental design.

The Principle: Unmasking Lipase Activity with a Chromogenic Reporter

The assay's elegance lies in its simplicity. Lipases are a class of hydrolases that catalyze the cleavage of ester bonds.[1][2] When a 4-nitrophenyl ester is introduced as a substrate, the lipase hydrolyzes the ester linkage, releasing a fatty acid and the chromophore 4-nitrophenol (pNP).[3][4] In an environment with a pH above 7, the liberated 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which exhibits a distinct yellow color with a strong absorbance maximum around 405-410 nm.[1][4] The rate of formation of this yellow product is directly proportional to the lipase activity, allowing for continuous kinetic monitoring.[3]

G sub 4-Nitrophenyl Ester (Colorless Substrate) lipase Lipase sub->lipase + H₂O prod1 Fatty Acid lipase->prod1 prod2 4-Nitrophenol (Yellow Product, pH > 7) lipase->prod2

Caption: Enzymatic hydrolysis of a 4-nitrophenyl ester by lipase.

Substrate Specificity: The Critical Role of the Acyl Chain

Lipases often exhibit strong specificity towards substrates with particular fatty acid chain lengths.[1][2][3] This preference is a key characteristic of the enzyme and dictates its biological function and potential industrial applications. Therefore, comparing the activity of a lipase against a panel of pNP esters with varying acyl chain lengths (from short to long) is a fundamental method for determining its substrate specificity.[4]

For example, a lipase may show high activity towards medium-chain fatty acid esters like 4-nitrophenyl octanoate (C8) but significantly lower activity towards short-chain (e.g., C2, C4) or long-chain (e.g., C16, C18) esters.[2][3][5] This variation is not an artifact but a true reflection of the enzyme's catalytic efficiency. Studies on Candida rugosa lipase isoenzymes have demonstrated this well, with different isoenzymes showing distinct preferences for substrates ranging from C4 to C18.[3][6]

Comparative Experimental Data: A Head-to-Head Substrate Comparison

To illustrate the impact of acyl chain length on lipase activity, the table below summarizes the kinetic parameters for a wild-type lipase from Thermomyces lanuginosus acting on a panel of common 4-nitrophenyl esters.

SubstrateAcyl Chain LengthVmax (U/mg protein)Catalytic Efficiency (Vmax/Km)
4-Nitrophenyl acetate (pNP-A)C20.42[2][7]-
4-Nitrophenyl butyrate (pNP-B)C40.95[2][7]0.83[3]
4-Nitrophenyl octanoate (pNP-O)C81.1[2][7]-
4-Nitrophenyl dodecanoate (pNP-DD)C120.78[2][7]-
4-Nitrophenyl palmitate (pNP-P)C160.18[2][7]0.063

One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified assay conditions.[3][7][8]

Analysis of the Data: The data clearly shows that this particular lipase has a preference for medium-chain fatty acid esters, with the highest maximal velocity (Vmax) observed with 4-nitrophenyl octanoate (C8).[2][3] The activity decreases for both shorter and longer acyl chains, with very low activity against the long-chain 4-nitrophenyl palmitate (C16).[2][3] While Vmax indicates the maximum rate of reaction, the catalytic efficiency (Vmax/Km) is a more robust measure of substrate preference.[8] For pNP-butyrate, the high catalytic efficiency further supports a preference for shorter to medium-chain esters.[3]

Experimental Protocol: A Validated Workflow for Comparative Analysis

This protocol provides a generalized and adaptable method for comparing lipase activity using various 4-nitrophenyl esters in a 96-well microplate format. The design includes essential controls for a self-validating system.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis prep_reagents Prepare Assay Buffer & Enzyme Dilutions prep_substrate Prepare pNP-Ester Stock Solutions prep_reagents->prep_substrate prep_emulsion Create Substrate Emulsion (if needed) prep_substrate->prep_emulsion setup_plate Add Substrate to Wells prep_emulsion->setup_plate pre_incubate Pre-incubate Plate (e.g., 37°C) setup_plate->pre_incubate initiate Initiate Reaction: Add Enzyme Solution pre_incubate->initiate measure Measure Absorbance (405 nm) Kinetically initiate->measure calculate_rate Calculate Rate (ΔAbs/min) measure->calculate_rate calculate_activity Calculate Lipase Activity (Beer-Lambert Law) calculate_rate->calculate_activity compare Compare Activity Across Different Substrates calculate_activity->compare

Caption: Experimental workflow for comparative lipase activity assay.

Materials and Reagents
  • Lipase Source: Purified enzyme or crude extract.

  • pNP Substrates: 4-nitrophenyl acetate (C2), 4-nitrophenyl butyrate (C4), 4-nitrophenyl octanoate (C8), 4-nitrophenyl dodecanoate (C12), 4-nitrophenyl palmitate (C16).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0. Rationale: This pH ensures the lipase is active and the 4-nitrophenol product is in its colored, phenolate form.[4]

  • Solvent for Substrates: Isopropanol or acetonitrile.

  • Emulsifying Agent (for C8 and longer): Triton X-100 or gum arabic. Rationale: Long-chain pNP esters are poorly soluble in aqueous buffer. An emulsifier is crucial to create a stable substrate emulsion, mimicking the natural lipid-water interface where lipases are active.[3]

  • Equipment: Spectrophotometric microplate reader, 96-well UV-transparent microplates, sonicator.

Step-by-Step Methodology
  • Prepare Substrate Stock Solutions:

    • Prepare a 10 mM stock solution of each 4-nitrophenyl ester in isopropanol.

  • Prepare Lipase Solution:

    • Prepare a stock solution of the lipase in the assay buffer. The optimal concentration must be determined empirically to ensure the reaction rate is linear over the measurement period. Perform a dilution series to find a concentration that gives a steady increase in absorbance.

  • Prepare Substrate Working Solution/Emulsion:

    • For short-chain substrates (pNP-A, pNP-B): A simple dilution in the assay buffer may suffice.

    • For medium- and long-chain substrates (pNP-O, pNP-DD, pNP-P): Prepare a substrate emulsion. A typical protocol involves mixing the pNP-ester stock solution with the assay buffer containing an emulsifying agent (e.g., 1% v/v Triton X-100) and sonicating the mixture until a homogenous emulsion is formed.[3]

  • Assay Setup (96-well plate):

    • Test Wells: Add 180 µL of the substrate working solution/emulsion.

    • Blank/Control Wells: Add 180 µL of the substrate working solution/emulsion. This is crucial to account for any non-enzymatic, spontaneous hydrolysis of the substrate.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.[3][4]

  • Initiate the Reaction:

    • To the Test Wells , add 20 µL of the diluted lipase solution.

    • To the Blank/Control Wells , add 20 µL of the assay buffer (without enzyme).[3]

  • Measurement:

    • Immediately place the microplate in a reader set to the assay temperature.

    • Measure the increase in absorbance at 405 nm kinetically, taking readings every 30-60 seconds for 5-10 minutes.

Data Analysis and Interpretation
  • Calculate the Rate of Reaction: For each well, plot absorbance versus time. The rate (ΔAbs/min) is the slope of the linear portion of this curve. Subtract the rate of the blank control from the rate of the test samples to correct for spontaneous substrate hydrolysis.

  • Calculate Lipase Activity: Use the Beer-Lambert law to convert the rate of absorbance change into enzymatic activity.[3]

    Activity (U/mL) = (ΔAbs/min × V_total) / (ε × l × V_enzyme) × Dilution Factor

    • ε (Molar Extinction Coefficient): ~18,000 M⁻¹cm⁻¹ for 4-nitrophenol at pH 8.0.[3][7]

    • l (Path Length): Path length of the light in the well (in cm), typically provided by the microplate manufacturer.

    • V_total: Total reaction volume in the well (e.g., 200 µL).[7]

    • V_enzyme: Volume of the enzyme solution added (e.g., 20 µL).[7]

  • Compare and Conclude: Compare the calculated activities (in U/mL or U/mg of protein) across the different 4-nitrophenyl ester substrates. The substrate yielding the highest activity is the preferred substrate for that specific lipase under the tested conditions.

By systematically applying this comparative approach, researchers can confidently characterize the substrate specificity of their lipase, a critical step for understanding its physiological role and unlocking its full potential in biotechnological applications.

References

  • BenchChem. (2025). comparison of different 4-nitrophenyl esters for lipase activity measurement. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). A Researcher's Guide to Confirming Lipase Specificity with p-Nitrophenyl Esters. BenchChem.
  • BenchChem. (2025).
  • Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science, 8(2), 292-303.
  • ResearchGate. (n.d.). Kinetic parameters for hydrolysis of the various p- nitrophenyl esters by purified EstOF4.
  • Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. DergiPark.
  • ResearchGate. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay.
  • Gallo, M., et al. (2013). A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin. Analytical Biochemistry, 435(1), 27-34. [Link]

  • Martinelle, M., et al. (1995). Comparative kinetic study of lipases A and B from Candida rugosa in the hydrolysis of lipid p-nitrophenyl esters in mixed micelles with Triton X-100. Biochimica et Biophysica Acta, 1258(3), 277-83. [Link]

  • BenchChem. (2025).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Core Principle: Hazard Identification and Risk Assessment

Before any handling or disposal begins, a thorough understanding of the potential risks is paramount. The chemical structure of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate contains two key moieties of toxicological concern.

  • Carbamate Esters : This class of compounds is recognized for its potential to act as cholinesterase inhibitors.[1][2] Depending on the level and route of exposure, this can lead to a range of adverse health effects. Some carbamates are also suspected carcinogens.[1] They can be reactive with strong acids, bases, and oxidizing agents.[1]

  • Nitrophenyl Group : Nitrophenolic compounds are a class of water pollutants noted for their high toxicity and poor biodegradability.[3] The U.S. Environmental Protection Agency (EPA) considers them priority toxic pollutants.[3] Exposure can lead to skin and eye irritation, and more severe health issues with prolonged contact, including potential damage to organs.[4][5]

Given these properties, 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate must be treated as a toxic hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular municipal trash.[1][6][7]

Hazard Summary Table
Hazard ClassAssociated Functional GroupPotential Effects & Incompatibilities
Toxicity Carbamate Ester, NitrophenylToxic if swallowed, inhaled, or in contact with skin.[4][8] Potential cholinesterase inhibitor. May cause organ damage through prolonged exposure.[4]
Irritation NitrophenylMay cause skin, eye, and respiratory irritation.[9]
Environmental NitrophenylHazardous to the aquatic environment; poor biodegradability.[3][10]
Reactivity Carbamate EsterIncompatible with strong oxidizing agents, strong acids, and strong bases.[1][11]

Immediate Safety: Personal Protective Equipment (PPE) and Spill Management

Strict adherence to safety protocols is non-negotiable when handling this compound for disposal.

Required Personal Protective Equipment (PPE)
  • Eye Protection : Chemical safety goggles or safety glasses with side shields are mandatory to protect from potential splashes.[7]

  • Hand Protection : Chemical-resistant gloves (e.g., Nitrile) must be worn at all times. Always inspect gloves for integrity before use and change them immediately if contaminated.[7]

  • Body Protection : A standard laboratory coat is required to protect skin and clothing.[7]

  • Respiratory Protection : All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][7]

Emergency Spill Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure the chemical fume hood is operating correctly to maximize ventilation.[7]

  • Containment : Use an inert, non-combustible absorbent material like sand or vermiculite to cover and contain the spill. Do not use paper towels or other combustible materials.[7]

  • Collection : Wearing full PPE, carefully sweep or scoop the absorbed material and spilled compound into a designated, clearly labeled hazardous waste container.[7]

  • Decontamination : Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials, including the cloth and any contaminated PPE, must be disposed of as hazardous waste.[1][7]

Step-by-Step Disposal Protocol

The guiding principle for disposal is to collect, segregate, and label the waste for pickup by a licensed hazardous waste disposal contractor or your institution's Environmental Health and Safety (EHS) office.[7]

Part A: Waste Collection and Segregation
  • Designate a Waste Container : Use a dedicated, compatible hazardous waste container, typically made of high-density polyethylene (HDPE) or glass.[1][12] The container must be in good condition, with a secure, leak-proof lid.[13]

  • Collect Solid Waste : Place solid 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate waste directly into the designated container.

  • Collect Contaminated Materials : Any items that have come into direct contact with the compound, such as weighing papers, pipette tips, and contaminated gloves, must also be placed in the same hazardous waste container.[7]

  • Segregate from Incompatibles : Ensure the waste container is stored separately from incompatible materials, particularly strong acids, bases, and oxidizing agents.[1][14] Hazardous waste should be stored in a designated, secondary containment area away from heat sources or direct sunlight.[6][13]

Part B: Container Labeling

Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.[6]

  • The container must be clearly and indelibly labeled with:

    • The words "Hazardous Waste "[1]

    • The full chemical name: "4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate "[1]

    • The relevant hazard characteristics: "Toxic " and "Irritant "[1]

    • The date of waste accumulation.

Part C: Disposal of Contaminated Solvents and Glassware
  • Solvent Rinsate : If glassware is rinsed with a solvent (e.g., acetone, ethanol) to remove residual compound, this solvent rinsate is now considered hazardous liquid waste.[1][15]

  • Collect Liquid Waste : The rinsate must be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix this with the solid waste.[16]

  • Label Liquid Waste : Label the liquid waste container as "Hazardous Waste: Acetone/Ethanol rinse contaminated with 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate " and include the "Flammable " and "Toxic " hazard warnings.

Part D: Management of Empty Containers

An "empty" container that once held the compound can still contain hazardous residue and must be decontaminated before disposal.[17][18][19]

  • Triple Rinse Protocol : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[18][20]

  • Collect the Rinsate : The first rinse should be collected and added to your hazardous liquid waste container.[20] Subsequent rinses may also need to be collected, depending on local regulations.

  • Air Dry : Allow the rinsed container to air dry completely in the back of the fume hood.[18]

  • Deface and Dispose : Once completely dry, deface or remove the original label and mark the container as "EMPTY".[15][19] It can then typically be disposed of in the appropriate glass or plastic recycling bin.[16]

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate and associated materials.

G cluster_0 Start: Handling the Compound cluster_1 Waste Generation & Segregation cluster_2 Final Disposal Start 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate (Solid or in Solution) PPE Wear Full PPE (Gloves, Goggles, Lab Coat) Work in Fume Hood Start->PPE SolidWaste Solid Waste Generated? (Excess reagent, contaminated paper/tips) PPE->SolidWaste ContaminatedGlassware Glassware/Apparatus Contaminated? SolidWaste->ContaminatedGlassware No CollectSolid Collect in Labeled 'Hazardous Solid Waste' Container SolidWaste->CollectSolid Yes Spill Spill Occurs? ContaminatedGlassware->Spill No RinseGlassware Triple rinse with solvent (e.g., Acetone) ContaminatedGlassware->RinseGlassware Yes FinalDisposal Store sealed waste containers in secondary containment Spill->FinalDisposal No SpillProtocol Follow Spill Protocol: Contain, Collect, Decontaminate Spill->SpillProtocol Yes CollectSolid->ContaminatedGlassware CollectLiquid Collect rinsate in Labeled 'Hazardous Liquid Waste' Container RinseGlassware->CollectLiquid CleanGlassware Dispose of decontaminated glassware in appropriate bin RinseGlassware->CleanGlassware CollectLiquid->Spill ContactEHS Arrange Pickup with EHS or Licensed Contractor FinalDisposal->ContactEHS SpillProtocol->CollectSolid

Caption: Disposal workflow for 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of specialized chemical reagents like 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is not merely a procedural task but a professional responsibility. By understanding the inherent hazards of the compound's functional groups and adhering to a systematic, well-documented disposal protocol, researchers can ensure the safety of themselves and their colleagues, maintain regulatory compliance, and protect the environment. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

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